Phenothiazine, 10-acetyl-, 5-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-oxophenothiazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-10(16)15-11-6-2-4-8-13(11)18(17)14-9-5-3-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLYHEJOJMRRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277364 | |
| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-37-4 | |
| Record name | Phenothiazine, 5-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Phenothiazine, 10-acetyl-, 5-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesis
The synthesis of Phenothiazine, 10-acetyl-, 5-oxide is typically achieved via a two-step process. The first step involves the N-acetylation of the phenothiazine starting material, followed by a selective oxidation of the sulfide to a sulfoxide.
Synthetic Pathway
The overall logical workflow for the synthesis is illustrated below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 10-Acetylphenothiazine (Intermediate)
This procedure is based on established methods for the N-acylation of phenothiazine.[1]
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine.
-
Solvent Addition: Add a suitable solvent, such as toluene.
-
Acylation: Slowly add acetyl chloride to the stirred suspension. An inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and HCl byproduct.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 10-acetylphenothiazine can be purified by recrystallization.
Step 2: Synthesis of this compound (Final Product)
This protocol is adapted from the method described by Gilman and Nelson (1953).[2]
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Dissolution: In a 1-liter round-bottom flask, dissolve 5 g (0.021 mole) of 10-acetylphenothiazine in 500 ml of ethanol.
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Oxidation: Add 60 ml of 30% hydrogen peroxide to the solution.
-
Reflux: Heat the solution to reflux and maintain for 5 hours.
-
Additional Reagent: Add another 20 ml of 30% hydrogen peroxide and continue refluxing for an additional 30 minutes.
-
Crystallization: Allow the solution to stand at room temperature for several hours.
-
Isolation: Remove approximately 450 ml of the solvent by distillation. Add water to the residual solution to precipitate the product.
-
Filtration and Drying: Collect the resulting white solid by filtration, wash with water, and dry. This method yields approximately 4.7 g (88%) of this compound.[2]
Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. This involves analyzing its physicochemical properties, crystal structure, and spectroscopic data.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Physicochemical and Spectrometric Data
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂S | [3] |
| Molecular Weight | 257.31 g/mol | [3] |
| CAS Number | 1217-37-4 | [3] |
| Appearance | White solid | [2] |
| Melting Point | 169-170 °C | [2] |
Mass Spectrometry (GC-MS) The mass spectrum provides information about the molecular weight and fragmentation pattern.
| Parameter | Value | Source |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Top Peak (m/z) | 198 | [3] |
| 2nd Highest (m/z) | 199 | [3] |
Crystallographic Data
Single-crystal X-ray diffraction provides definitive proof of structure and detailed geometric information. The compound was crystallized by slow evaporation from an ethanol solution.[4]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| a (Å) | 8.1244 (1) | [4] |
| b (Å) | 14.1787 (2) | [4] |
| c (Å) | 10.7576 (1) | [4] |
| β (°) ** | 100.963 (1) | [4] |
| Volume (ų) ** | 1216.59 (3) | [4] |
| Z | 4 | [4] |
| Radiation | Mo Kα | [4] |
| Temperature | 296 K | [4] |
| Final R-factor | R[F² > 2σ(F²)] = 0.046 | [4] |
Structural Insight: The crystal structure reveals that the sulfoxide oxygen atom is disordered over two sites, reflecting a partial inversion at the tetrahedral sulfur atom. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between aromatic rings.[4]
Spectroscopic Characterization Protocols
Infrared (IR) Spectroscopy
-
Protocol: IR spectra can be recorded on an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard range (e.g., 4000–400 cm⁻¹).
-
Expected Data: While a specific experimental spectrum was not found in the literature, key characteristic absorption bands can be predicted:
-
C=O Stretch (Amide): A strong absorption is expected in the region of 1670-1690 cm⁻¹ , characteristic of the acetyl group attached to the nitrogen.
-
S=O Stretch (Sulfoxide): A strong absorption is expected around 1030-1070 cm⁻¹ .
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks from the methyl group are expected just below 3000 cm⁻¹ .
-
Aromatic C=C Bending: Multiple bands will appear in the 1600-1450 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Expected ¹H NMR Data:
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region, typically between 7.0-8.0 ppm , integrating to 8 protons. The introduction of the electron-withdrawing sulfoxide group will likely shift the adjacent protons further downfield compared to the 10-acetylphenothiazine precursor.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group (CH₃) is expected, likely in the 2.0-2.5 ppm region.
-
-
Expected ¹³C NMR Data:
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, typically around 168-172 ppm .
-
Aromatic Carbons: Multiple signals are expected in the 115-145 ppm range. The carbons directly bonded to the nitrogen and sulfur atoms will have distinct chemical shifts influenced by the heteroatoms and their oxidation state.
-
Methyl Carbon: A signal for the acetyl methyl carbon is expected in the upfield region, typically around 20-25 ppm .
-
Conclusion
This guide details a robust and high-yield synthesis for this compound from commercially available starting materials. The characterization data, particularly from single-crystal X-ray diffraction, unambiguously confirms the molecular structure of the target compound. While specific NMR and IR spectra are not currently published, the expected chemical shifts and absorption frequencies have been outlined to aid researchers in the verification of their synthesized products. The protocols and data compiled herein serve as a valuable resource for professionals engaged in the synthesis and development of novel phenothiazine-based compounds.
References
Physicochemical Properties of 10-acetyl-10H-phenothiazine 5-oxide: A Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties of 10-acetyl-10H-phenothiazine 5-oxide, catering to researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
10-acetyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an acetyl group at the 10-position and an oxide at the 5-position modifies the electronic and steric properties of the parent molecule, influencing its chemical behavior and biological interactions.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 257.31 g/mol | PubChem[1] |
| IUPAC Name | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone | PubChem[1] |
| CAS Number | 1217-37-4 | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 257.05104977 | PubChem[1] |
| Topological Polar Surface Area | 67.3 Ų | PubChem[1] |
Crystallographic Data
The crystal structure of 10-acetyl-10H-phenothiazine 5-oxide has been determined by X-ray diffraction.[2] The compound crystallizes in a monoclinic system. The sulfoxide oxygen atom is disordered over two sites.[2] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings.[2]
| Crystal Parameter | Value | Source |
| Crystal System | Monoclinic | Wang et al., 2009[2] |
| Space Group | P2₁/c | Wang et al., 2009[2] |
| a | 8.1244(1) Å | Wang et al., 2009[2] |
| b | 14.1787(2) Å | Wang et al., 2009[2] |
| c | 10.7576(1) Å | Wang et al., 2009[2] |
| β | 100.963(1)° | Wang et al., 2009[2] |
| Volume | 1216.59(3) ų | Wang et al., 2009[2] |
| Z | 4 | Wang et al., 2009[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 10-acetyl-10H-phenothiazine 5-oxide are not extensively reported. However, based on general methods for phenothiazine derivatives, the following protocols can be inferred.
Synthesis
The synthesis of 10-acetyl-10H-phenothiazine 5-oxide is reported to follow methods described by Gilman & Nelson (1953) and Chan et al. (1998).[2] A general approach involves the oxidation of 10-acetyl-10H-phenothiazine. Several oxidizing agents can be employed for the conversion of phenothiazines to their sulfoxides.[3][4]
General Protocol for Oxidation:
-
Dissolution: Dissolve 10-acetyl-10H-phenothiazine in a suitable organic solvent such as acetic acid or a mixture of acetone and water.
-
Oxidation: Add the oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the solution at room temperature. The reaction can also be carried out using aqueous nitrous acid.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite solution. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be used for the analysis of 10-acetyl-10H-phenothiazine 5-oxide. While a specific method for this compound is not published, methods for other phenothiazine sulfoxides can be adapted.[6][7]
-
Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another ion-pairing agent).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Temperature: 25-30 °C.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Key vibrational bands for the sulfoxide (S=O) and carbonyl (C=O) groups would be of interest.
-
Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. PubChem lists major m/z peaks at 198 and 199 from GC-MS analysis.[1]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum can be recorded in a solvent like methanol or acetonitrile. Phenothiazine derivatives typically exhibit characteristic n-π* and π-π* transitions.[8][9] For the parent phenothiazine in methanol, absorption maxima are observed at 254 nm and 318 nm.[10]
Biological Activity and Potential Signaling Pathways
While specific biological studies on 10-acetyl-10H-phenothiazine 5-oxide are limited, the phenothiazine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.
Phenothiazine derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[11][12][13] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, playing a crucial role in cell motility, protein degradation, and cell signaling.[11] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
The generally accepted mechanism of action for phenothiazine-based HDAC inhibitors involves the phenothiazine moiety acting as a "cap" group that interacts with the surface of the enzyme's active site. A linker connects this cap group to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.
This guide provides a foundational understanding of 10-acetyl-10H-phenothiazine 5-oxide based on available data. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.
References
- 1. Phenothiazine, 10-acetyl-, 5-oxide | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 10-acetyl-phenothiazine 5-oxide: A Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 10-acetyl-phenothiazine 5-oxide, a derivative of the pharmaceutically significant phenothiazine scaffold. Understanding the three-dimensional arrangement of this molecule in its solid state is crucial for elucidating its physicochemical properties, informing drug design, and ensuring the stability and quality of potential pharmaceutical formulations. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents visual representations of its molecular structure and the analytical workflow.
Molecular Identity and Crystallographic Data
The compound, with the chemical formula C₁₄H₁₁NO₂S, has a molecular weight of 257.30 g/mol .[1][2] Its systematic IUPAC name is 1-(5-oxophenothiazin-10-yl)ethanone.[2] The crystal structure was determined by single-crystal X-ray diffraction at a temperature of 296 K.[1]
Table 1: Crystal Data and Structure Refinement for 10-acetyl-phenothiazine 5-oxide [1]
| Parameter | Value |
| Empirical formula | C₁₄H₁₁NO₂S |
| Formula weight | 257.30 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.1244 (1) Å |
| b | 14.1787 (2) Å |
| c | 10.7576 (1) Å |
| β | 100.963 (1)° |
| Volume | 1216.59 (3) ų |
| Z | 4 |
| Density (calculated) | 1.404 Mg/m³ |
| Absorption coefficient | 0.26 mm⁻¹ |
| F(000) | 536 |
| Crystal size | 0.20 × 0.14 × 0.13 mm |
| Data collection | |
| θ range for data collection | 2.3 to 28.3° |
| Index ranges | -10≤h≤10, -18≤k≤18, -14≤l≤14 |
| Reflections collected | 11538 |
| Independent reflections | 3067 [R(int) = 0.019] |
| Completeness to θ = 25.242° | 99.8 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.967 and 0.950 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3067 / 2 / 174 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.127 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.34 and -0.24 e.Å⁻³ |
Key Structural Features
The analysis of the crystal structure of 10-acetyl-phenothiazine 5-oxide reveals several noteworthy features. A significant observation is the disorder of the sulfoxide oxygen atom, which occupies two distinct sites (O1A and O1B) with occupancy factors of 0.88 and 0.12, respectively.[1] This disorder corresponds to an inversion of the lone pair at the tetrahedral sulfur atom.[1]
The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[1] Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice, with centroid-centroid distances of 3.7547 (15) Å and 3.9577 (15) Å.[1]
Experimental Protocols
The determination of the crystal structure involved a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The title compound was synthesized according to established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the compound at room temperature.[1]
X-ray Data Collection and Processing
A suitable single crystal was mounted for data collection. The crystallographic data were collected at room temperature using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation.[1] The collected data were processed using the SAINT software package for cell refinement and data reduction.[1] An absorption correction was applied using the multi-scan method implemented in the SADABS program.[1]
Structure Solution and Refinement
The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.[1] The disordered sulfoxide oxygen atom was refined with partial occupancies that were fixed in the final stages of the refinement.[1] Molecular graphics were generated using the SHELXTL software.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis and the molecular structure of 10-acetyl-phenothiazine 5-oxide.
Caption: Experimental workflow for the crystal structure analysis of 10-acetyl-phenothiazine 5-oxide.
Caption: Molecular structure of 10-acetyl-phenothiazine 5-oxide with disordered oxygen.
References
The Core Mechanism of Action of Phenothiazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenothiazine derivatives, a class of compounds with significant therapeutic applications, primarily as antipsychotics. This document details their interactions with various neurotransmitter receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these mechanisms.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism alleviates the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic neurotransmission.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Phenothiazine derivatives, by acting as antagonists, block this cascade, thereby preventing the dopamine-induced inhibition of adenylyl cyclase.
Below is a diagram illustrating the dopamine D2 receptor signaling pathway and its inhibition by phenothiazine derivatives.
Off-Target Receptor Interactions and Side Effect Profiles
Phenothiazine derivatives are not entirely selective for the D2 receptor and interact with a variety of other neurotransmitter receptors. These "off-target" interactions are largely responsible for the wide range of side effects associated with these drugs.
Receptor Binding Affinities
The affinity of different phenothiazine derivatives for various receptors determines their specific side effect profile. The following table summarizes the binding affinities (Ki values in nM) of representative phenothiazine derivatives for key receptors. Lower Ki values indicate higher binding affinity.
| Drug | D2 | D1 | 5-HT2A | α1-Adrenergic | M1-Muscarinic | H1-Histamine |
| Chlorpromazine | 3.1 | 18 | 13 | 2.6 | 13 | 3.8 |
| Fluphenazine | 0.4 | 10 | 1.9 | 3.9 | 200 | 10 |
| Thioridazine | 3.5 | 11 | 10 | 4.3 | 10 | 15 |
| Trifluoperazine | 1.1 | 50 | 12 | 10 | 250 | 18 |
Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) database.
Signaling Pathways of Off-Target Receptors
Blockade of muscarinic M1 acetylcholine receptors is responsible for the anticholinergic side effects of some phenothiazines, such as dry mouth, blurred vision, constipation, and cognitive impairment. M1 receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
The Biological Activity of Phenothiazine Sulfoxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine derivatives have long been recognized for their diverse pharmacological activities, most notably as antipsychotic agents. The oxidation of the central sulfur atom in the phenothiazine tricycle to a sulfoxide represents a common metabolic transformation and a key synthetic modification. While often considered less active than their parent compounds, particularly in the context of neuroleptic activity, phenothiazine sulfoxides possess a distinct and nuanced profile of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of phenothiazine sulfoxides. We delve into their antimicrobial, anticancer, and multidrug resistance-modulating properties, presenting available quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical class.
Introduction
Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with a nitrogen and a sulfur atom in the central ring. Since the discovery of chlorpromazine's antipsychotic effects in the 1950s, this scaffold has been a cornerstone of medicinal chemistry.[1][2] The sulfoxide derivatives, formed by the oxidation of the sulfur atom, are significant metabolites of phenothiazine drugs.[3][4] Historically, sulfoxidation has been associated with a decrease in dopamine receptor antagonism, leading to a reduction in neuroleptic potency.[5] However, emerging research indicates that these metabolites are not merely inactive byproducts but may exhibit their own unique biological effects, including anticancer, antimicrobial, and multidrug resistance (MDR) reversal activities.[6][7][8][9] This guide aims to consolidate the current understanding of the biological activities of phenothiazine sulfoxides, providing a technical resource for their further investigation and potential therapeutic development.
Synthesis of Phenothiazine Sulfoxides
The primary route to phenothiazine sulfoxides is through the oxidation of the corresponding phenothiazine. This can be achieved via various chemical and electrochemical methods.
General Oxidation Workflow
The synthesis of phenothiazine sulfoxides typically follows a straightforward oxidation of the parent phenothiazine. A generalized workflow is depicted below.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioridazine: resurrection as an antimicrobial agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Antioxidant Potential of Acetylated Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of acetylated phenothiazines. It covers the mechanisms of action, detailed experimental protocols for key antioxidant assays, and a summary of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.
Introduction: Phenothiazines and Oxidative Stress
Phenothiazines are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, most notably in the field of psychopharmacology.[1] Beyond their neuroleptic effects, there is a growing body of evidence highlighting their significant antioxidant potential.[2][3] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[4]
The core phenothiazine structure can be readily modified, and acetylation represents a key chemical strategy to produce derivatives with potentially enhanced biological activities.[2] By scavenging free radicals and modulating cellular antioxidant pathways, acetylated phenothiazines are an emerging area of interest for therapeutic intervention against oxidative stress-mediated pathologies.[4] This guide delves into the scientific basis for their antioxidant capacity, methodologies for its evaluation, and the available quantitative data.
Mechanisms of Antioxidant Action
The antioxidant properties of phenothiazine derivatives are rooted in their chemical structure, which allows them to neutralize free radicals through several mechanisms.[1] The addition of functional groups, such as an acetyl moiety, can significantly influence these properties.[1]
2.1 Direct Radical Scavenging Quantum chemistry studies have elucidated three primary mechanisms by which phenothiazines can directly interact with free radicals:[5]
-
Single Electron Transfer (SET): The phenothiazine molecule donates an electron to a free radical, thereby neutralizing it. This process forms a relatively stable phenothiazinyl radical cation.[5]
-
Hydrogen Atom Transfer (HAT): The phenothiazine molecule, particularly the hydrogen atom on the central nitrogen, can be donated to a free radical. This is considered an energetically favorable mechanism in lipid-based systems.
-
Radical Adduct Formation (RAF): The free radical directly adds to the phenothiazine structure, forming a stable adduct.[5]
The surrounding environment plays a critical role; in aqueous solutions, phenothiazine acts as an excellent antioxidant, while in lipid media, it may exhibit pro-oxidant behavior through the formation of a stable and potentially toxic phenothiazinyl radical.[5]
2.2 Modulation of Cellular Antioxidant Pathways Beyond direct scavenging, phenothiazines can exert antioxidant effects by activating endogenous defense systems. A key pathway is the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like phenothiazines, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous antioxidant and cytoprotective genes. Phenothiazines are notable as non-electrophilic Nrf2 activators.[4]
Caption: Nrf2 signaling pathway activation by phenothiazines.
Quantitative Assessment of In Vitro Antioxidant Potential
The antioxidant capacity of acetylated phenothiazines is evaluated using various in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals, or as a percentage of radical scavenging activity at a specific concentration.
| Compound Class/Derivative | Assay | Result (% Inhibition or IC50) | Reference Standard | Citation(s) |
| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)benzohydrazide (5a) | DPPH | 68.3% at 100 µg/mL | BHT (89.6%) | [6][7] |
| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-methylbenzohydrazide (5b) | DPPH | 71.2% at 100 µg/mL | BHT (89.6%) | [6][7] |
| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-methoxybenzohydrazide (5c) | DPPH | 73.8% at 100 µg/mL | BHT (89.6%) | [6][7] |
| N′-((10-methyl-10H-phenothiazin-3-yl)methylene)-4-chlorobenzohydrazide (5d) | DPPH | 64.2% at 100 µg/mL | BHT (89.6%) | [6][7] |
| N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)benzohydrazide (5g) | DPPH | 70.1% at 100 µg/mL | BHT (89.6%) | [6][7] |
| N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)-4-methoxybenzohydrazide (5i) | DPPH | 75.3% at 100 µg/mL | BHT (89.6%) | [6][7] |
| Phenothiazine-arylamine conjugates (via acetyl group) | DPPH, LDL Oxidation | Good antioxidant activity | BHA | [2][3][8] |
| Compound 2e (containing 4-amino-2-methoxyphenol moiety) | DPPH, LDL Oxidation | Stronger than BHA | BHA | [2][3][8] |
| 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate (6) | Iron-dependent Lipid Peroxidation | MIC ≥ 50% inhibition = 0.26 µM | Probucol | [9] |
Note: The table summarizes available data. A new series of phenothiazines conjugated with arylamines via an acetyl group showed good antioxidant activity, with one derivative being more effective than the reference butylated hydroxyanisole (BHA).[2][3][8]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activities. Below are detailed methodologies for three common in vitro assays.
Caption: General experimental workflow for antioxidant screening.
4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]
-
Reagents and Materials:
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[10][11]
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.[10]
-
Reaction Setup:
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[10][12]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11][13]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]
-
Plot the % inhibition against the sample concentrations to determine the IC50 value.
-
-
4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Cation Decolorization Assay This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[14] This method is applicable to both hydrophilic and lipophilic antioxidants.[14]
-
Reagents and Materials:
-
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[17]
-
Reaction Setup:
-
Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).[16]
-
Measurement: Record the absorbance at 734 nm.[18]
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.[19]
-
4.3 FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[20]
-
Reagents and Materials:
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20][22]
-
Reaction Setup:
-
Incubation: Incubate the mixture for a specified time (e.g., 4-15 minutes) at 37°C.[21][22]
-
Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.[22]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.[21]
-
Conclusion and Future Directions
Acetylated phenothiazines have demonstrated considerable in vitro antioxidant potential, acting through direct radical scavenging mechanisms and by modulating key cellular defense pathways such as Nrf2. The available data, while promising, highlight the need for more extensive structure-activity relationship (SAR) studies to optimize the antioxidant efficacy of this class of compounds. Future research should focus on synthesizing and screening a wider array of acetylated derivatives and evaluating their performance in more complex biological systems, including cell-based assays and in vivo models of oxidative stress-related diseases. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the potential development of novel phenothiazine-based therapeutics.
References
- 1. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. zen-bio.com [zen-bio.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-depth Technical Guide to Exploring the Therapeutic Potential of Phenothiazine, 10-acetyl-, 5-oxide
Disclaimer: Publicly available scientific literature and databases contain limited specific data on the biological activity and therapeutic potential of Phenothiazine, 10-acetyl-, 5-oxide. This guide, therefore, provides a comprehensive framework for its potential evaluation based on the well-established properties of the broader phenothiazine class of compounds. The experimental protocols and potential findings are presented as a roadmap for future research.
Introduction to this compound
This compound is a derivative of phenothiazine, a core heterocyclic structure renowned for its significant and diverse pharmacological activities. The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of drugs, most notably antipsychotics and antihistamines[1][2]. The introduction of an acetyl group at the 10-position and an oxide at the 5-position of the sulfur atom suggests a modification aimed at modulating the electronic and steric properties of the parent molecule, which could, in turn, influence its biological activity.
While specific therapeutic applications for this particular derivative are not yet documented, the general class of phenothiazines has demonstrated potential in several therapeutic areas beyond their traditional use, including oncology and neuroprotection[3][4].
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂S | [5] |
| Molecular Weight | 257.31 g/mol | [5] |
| CAS Number | 1217-37-4 | [6] |
| IUPAC Name | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone | [5] |
A crystal structure for 10-Acetyl-10H-phenothiazine 5-oxide has been reported, confirming its synthesis and three-dimensional conformation[7].
Potential Therapeutic Areas and Mechanisms of Action
Based on the known activities of phenothiazine derivatives, the therapeutic potential of this compound could be explored in the following areas:
-
Anticancer Activity: Phenothiazines have been shown to exhibit anti-proliferative effects and the ability to reverse multidrug resistance in cancer cells[4]. The potential mechanism could involve the modulation of key signaling pathways such as Wnt and MAPK, which are often dysregulated in cancer[3].
-
Antioxidant and Cytoprotective Effects: The phenothiazine nucleus is known to possess antioxidant properties. These compounds can act as free radical scavengers and may activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses[8][9][10]. This suggests a potential role in diseases associated with oxidative stress.
-
Neuroleptic and Neuroprotective Activity: As a phenothiazine derivative, there is a possibility of activity at dopamine receptors, which is the primary mechanism of action for many antipsychotic drugs[4]. Furthermore, some phenothiazines are being investigated for neuroprotective effects[11].
Proposed Experimental Evaluation
To elucidate the therapeutic potential of this compound, a structured experimental workflow is proposed.
3.1. In Vitro Screening
A series of in vitro assays would be the initial step to determine the biological activity profile of the compound.
Table 1: Proposed In Vitro Screening Assays
| Assay Type | Target/Cell Line | Key Parameters to Measure |
| Cytotoxicity Assay | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | IC₅₀ (50% inhibitory concentration) |
| Antioxidant Assay | DPPH or ORAC assay | Radical scavenging activity |
| Nrf2 Activation Assay | ARE-luciferase reporter cell line | EC₅₀ (50% effective concentration) for Nrf2 activation |
| Dopamine Receptor Binding | Cell lines expressing D₂ receptors | Kᵢ (inhibitory constant) |
| Multidrug Resistance Reversal | P-glycoprotein overexpressing cancer cells | Reversal of resistance to a known cytotoxic drug |
3.2. Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Nrf2 Activation Luciferase Reporter Assay
-
Cell Transfection and Seeding: Plate ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the EC₅₀ for Nrf2 activation.
Potential Signaling Pathways and Visualization
Based on its chemical structure and the known pharmacology of related compounds, this compound could potentially modulate several key signaling pathways.
4.1. Nrf2 Antioxidant Response Pathway
Phenothiazines have been identified as non-electrophilic activators of the Nrf2 pathway[9][10]. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. This compound | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2004096231A3 - Use of piperazine phenothiazine derivatives in the manufacture of a medicament with neuroprotector and/or neurotrophic effects on cns and/or pns - Google Patents [patents.google.com]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Oxidized Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazines are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from materials science to pharmacology. Their rich redox chemistry and intriguing photophysical properties make them versatile building blocks for organic electronics, sensors, and photodynamic therapy. This technical guide provides a comprehensive overview of the photophysical and electrochemical characteristics of oxidized phenothiazines, with a focus on their radical cations and sulfoxides. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these fascinating molecules.
Phenothiazine and its derivatives can be readily oxidized, typically through a reversible one-electron process, to form stable radical cations.[1][2] This initial oxidation often occurs at the sulfur atom.[3] Further oxidation can lead to the formation of a dication and subsequently sulfoxides and sulfones.[3] The stability and properties of these oxidized species are highly dependent on the substituents on the phenothiazine core and the surrounding chemical environment.
Electrochemical Properties
The electrochemical behavior of phenothiazines is most commonly investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the oxidized species.
Redox Potentials
The oxidation of phenothiazines is a key aspect of their chemistry. The first oxidation potential (Eox) is a measure of the ease with which the molecule loses an electron to form a radical cation. This potential can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenothiazine ring system.[4] Extending the π-conjugation of the phenothiazine core can also influence the redox properties.[2][5]
Below is a summary of the first oxidation potentials for a selection of phenothiazine derivatives.
| Compound | Eox (V vs. SCE) | Solvent | Supporting Electrolyte | Reference |
| 10-phenyl-10H-phenothiazine (PTZ) | 0.70 | CH3CN | - | [6] |
| PTZ-Per | 0.69 | CH3CN | - | [6] |
| PTZ-DPA | 0.69 | CH3CN | - | [6] |
| PTZ-ACN | 0.69 | CH3CN | - | [6] |
| Extended Phenothiazine 1 | 0.72 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |
| Extended Phenothiazine 2 | 0.82 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |
| Extended Phenothiazine 3 | 0.73 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |
| Extended Phenothiazine 4 | 0.77 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |
| Extended Phenothiazine 5 | 0.72 | CH2Cl2 | 0.1 M Bu4NPF6 | [7] |
Note: Redox potentials can be reported against different reference electrodes (e.g., SCE, Fc/Fc+). Direct comparison should be made with caution.
Photophysical Properties
The oxidation of phenothiazines leads to significant changes in their absorption and emission properties. The formation of the radical cation introduces new electronic transitions, often in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.
Absorption Spectra
Phenothiazine radical cations are known for their intense and distinct absorption bands.[1][6] For instance, the 10-phenyl-10H-phenothiazine radical cation (PTZ+•) exhibits a strong absorption maximum around 514 nm.[6] The exact position and intensity of these absorption bands are influenced by the substitution pattern on the phenothiazine core and the solvent polarity.[8]
The following table summarizes the absorption maxima (λmax) and molar extinction coefficients (ε) for some neutral and oxidized phenothiazine derivatives.
| Compound | Form | λmax (nm) | ε (M-1cm-1) | Solvent | Reference |
| PTZ | Neutral | 321 | 2,600 | CH2Cl2 | [6] |
| PTZ | Radical Cation | 514 | - | CH3CN | [6] |
| PTZ-Per | Neutral | 447 | 36,600 | CH2Cl2 | [6] |
| PTZ-DPA | Neutral | 400 | 13,700 | CH2Cl2 | [6] |
| PTZ-ACN | Neutral | 412 | 11,900 | CH2Cl2 | [6] |
| Extended Phenothiazine 1 | Neutral | 368 | 4,467 | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 2 | Neutral | 371 | 6,634 | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 3 | Neutral | 339 | 41,867 | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 4 | Neutral | 341 | 60,167 | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 5 | Neutral | 348 | 108,333 | N,N-dimethylformamide | [7] |
| N-Phenylphenothiazine derivative 4 | Neutral | 283 | 167,000 | CH2Cl2 | [9] |
Emission Properties
While the radical cations of phenothiazines are typically weakly emissive, their sulfoxide and sulfone derivatives can exhibit interesting fluorescence and phosphorescence properties.[10][11] The emission characteristics are highly sensitive to the nature and position of substituents on the phenothiazine ring. For example, the introduction of electron-withdrawing groups can significantly alter the fluorescence quantum yield.[10]
The table below presents emission data for a selection of oxidized phenothiazine derivatives.
| Compound | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Extended Phenothiazine 1 | 436 | <1% | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 2 | 418 | 7.22% | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 3 | 506 | 19.54% | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 4 | 494 | 11.59% | N,N-dimethylformamide | [7] |
| Extended Phenothiazine 5 | 504 | 12.23% | N,N-dimethylformamide | [7] |
| JNU-S (a phenothiazine derivative) | - | 52% | Chloroform | [10] |
| JNU-SO2 (sulfone of JNU-S) | - | 6% | Chloroform | [10] |
| N-Phenylphenothiazine derivative 4 | 456 | - | CH2Cl2 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of the photophysical and electrochemical properties of oxidized phenothiazines.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox behavior of phenothiazines.
Objective: To determine the oxidation potentials and assess the reversibility of the redox processes.
Instrumentation:
-
Three-electrode cell[3]
Reagents:
-
Phenothiazine derivative of interest (typically 1-5 mM)
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), freshly distilled and deoxygenated.[2][12]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPO4).[2][12]
-
Inert gas (Argon or Nitrogen) for deaeration.
Procedure:
-
Electrode Preparation: Polish the working electrode (GCE) with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.[14]
-
Solution Preparation: Dissolve the phenothiazine derivative and the supporting electrolyte in the solvent in a volumetric flask.
-
Deaeration: Purge the electrochemical cell containing the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Measurement:
-
Set the initial and final potentials to scan a range that encompasses the oxidation wave(s) of the phenothiazine.
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.[3]
-
UV-Vis-NIR Spectroscopy
This technique is used to measure the absorption spectra of both the neutral and oxidized forms of phenothiazines.
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).
Instrumentation:
-
UV-Vis-NIR Spectrophotometer (e.g., Shimadzu UV-1800)[6]
Reagents:
-
Phenothiazine derivative of interest.
-
Spectroscopic grade solvent (e.g., CH2Cl2, CH3CN).
-
Oxidizing agent (for generating the radical cation in situ), such as tris(4-bromophenyl)aminium hexachloroantimonate (magic blue) or by electrochemical oxidation.
Procedure:
-
Neutral Species:
-
Prepare a solution of the neutral phenothiazine derivative of a known concentration in the chosen solvent.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-1100 nm).
-
-
Oxidized Species (Radical Cation):
-
Chemical Oxidation: To a solution of the neutral compound, add a stoichiometric amount of a suitable chemical oxidant. Record the absorption spectrum of the resulting colored solution.
-
Spectroelectrochemistry: Use a specialized spectroelectrochemical cell that allows for in situ electrochemical generation of the oxidized species while simultaneously recording the absorption spectrum. Apply a potential sufficient to oxidize the phenothiazine and monitor the spectral changes.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to study the emission properties of oxidized phenothiazines, particularly the sulfoxide and sulfone derivatives.
Objective: To determine the emission maxima (λem) and fluorescence quantum yields (ΦF).
Instrumentation:
-
Fluorometer
Reagents:
-
Fluorescent phenothiazine derivative.
-
Spectroscopic grade solvent.
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).
Procedure:
-
Emission Spectrum:
-
Prepare a dilute solution of the sample to avoid inner filter effects.
-
Excite the sample at a wavelength where it absorbs strongly.
-
Record the emission spectrum over a suitable wavelength range.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of both the sample and a quantum yield standard at the excitation wavelength (should be below 0.1).
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Visualizations
Oxidation Pathway of Phenothiazine
Caption: Stepwise oxidation of the phenothiazine core.
General Experimental Workflow for Characterization
Caption: Workflow for synthesis and characterization.
Phenothiazine Radical Cation in Electron Transfer
Caption: Role in photoinduced electron transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Spectra of radical cations of phenothiazine derivatives in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes [mdpi.com]
- 10. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asdlib.org [asdlib.org]
Methodological & Application
Application Notes and Protocols for the Detection of 10-acetylphenothiazine-5-oxide
These application notes provide a framework for the analytical detection of 10-acetylphenothiazine-5-oxide, a derivative of phenothiazine. The protocols are based on established methods for the analysis of related phenothiazine compounds and their metabolites, due to a lack of specific validated methods for this particular analyte in the available literature.
Physico-chemical Properties
A summary of the key physical and chemical properties of 10-acetylphenothiazine-5-oxide is presented in Table 1. This information is crucial for method development, including the selection of appropriate solvents and analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂S | [1][2] |
| Molecular Weight | 257.31 g/mol | [1][2] |
| CAS Number | 1217-37-4 | [1][2][3] |
| IUPAC Name | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone | [1] |
| Crystal System | Monoclinic | [4] |
| Melting Point | Not explicitly stated, but single crystals were obtained from an ethanol solution. | [4] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds and their metabolites.[5][6] Based on methods for similar phenothiazine S-oxides, a reverse-phase HPLC method with UV detection is proposed for the analysis of 10-acetylphenothiazine-5-oxide.[5][6][7]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
10-acetylphenothiazine-5-oxide reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution: Accurately weigh and dissolve the 10-acetylphenothiazine-5-oxide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a gradient from 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of 10-acetylphenothiazine-5-oxide (a starting point could be in the range of 254 nm or 280 nm, common for aromatic compounds).
4. Sample Preparation
-
Dissolve the sample containing 10-acetylphenothiazine-5-oxide in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to 10-acetylphenothiazine-5-oxide by comparing the retention time with that of the reference standard.
-
Quantify the amount of 10-acetylphenothiazine-5-oxide in the sample using the calibration curve.
Workflow Diagram for HPLC Analysis
References
- 1. Phenothiazine, 10-acetyl-, 5-oxide | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetyl Phenothiazine S-Oxide - CAS - 1217-37-4 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
"HPLC-UV method for quantification of phenothiazine metabolites"
An HPLC-UV method provides a robust and reliable approach for the quantification of phenothiazine metabolites, crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. This application note details a comprehensive protocol for the extraction and quantification of common phenothiazine metabolites from human plasma, including method validation parameters as per ICH guidelines.
Phenothiazine Metabolism
Phenothiazines undergo extensive metabolism in the body, primarily in the liver. The major metabolic pathways include oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides, N-demethylation of the side chain, and aromatic hydroxylation followed by conjugation (e.g., with glucuronic acid).[1][2][3] The activity of cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, is central to these biotransformations.[2][3] Understanding these pathways is essential for interpreting drug efficacy and toxicity, as some metabolites may retain pharmacological activity.[1]
Caption: Major metabolic pathways of phenothiazine drugs.
Experimental Protocols
This section provides a detailed methodology for the quantification of phenothiazine metabolites in human plasma using HPLC with UV detection.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered).
-
Reagents: Ammonium acetate, Phosphate buffer, Sodium hydroxide.
-
Standards: Reference standards of the parent phenothiazine and its primary metabolites.
-
Sample Matrix: Drug-free human plasma.
-
Equipment: HPLC system with UV detector, analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or cyanopropyl).[4]
Sample Preparation: Solid-Phase Extraction (SPE)
A clean-up procedure using SPE is recommended to remove plasma proteins and other interfering substances, yielding high recovery rates.[4]
-
Cartridge Conditioning: Condition a cyanopropyl SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[4]
-
Sample Loading: To 1 mL of human plasma, add the internal standard. Vortex mix for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove hydrophilic impurities.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase. The sample is now ready for injection into the HPLC system.
Alternative: Liquid-Liquid Extraction (LLE) can also be used. This involves adding a base (e.g., NaOH) and an organic solvent (e.g., dichloromethane) to the plasma sample, vortexing, centrifuging, and then evaporating the organic layer.[5]
HPLC-UV System and Conditions
The following table summarizes typical chromatographic conditions. These should be optimized for the specific analytes of interest.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |
| Column | Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Ammonium Acetate buffer (pH 5.0) (e.g., 15:85 v/v)[6] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL[6] |
| UV Wavelength | 254 nm[6] |
| Column Temp. | Ambient or controlled at 25°C |
| Run Time | Approximately 15 minutes (adjust as needed for analyte separation)[6] |
Preparation of Standards and Calibration Curve
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of each reference standard (parent drug and metabolites) in methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solutions with the mobile phase to prepare working standards at concentrations ranging from 0.1 to 25 µg/mL.[6]
-
Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The curve should demonstrate linearity with a correlation coefficient (r²) ≥ 0.99.[6][7]
Method Validation Protocol (ICH Guidelines)
The analytical method must be validated to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from blank plasma at the retention times of the analytes.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used to establish the linear range.[9][10]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking drug-free plasma with known concentrations of the analytes (low, medium, and high) and calculating the percent recovery.[9]
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days or with different analysts/equipment.[9] Results are expressed as the relative standard deviation (%RSD), which should typically be below 15%.[6][9]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), indicating its reliability during normal usage.[11]
Quantitative Data Summary
The following table presents example validation data synthesized from published HPLC methods for phenothiazine analysis.
| Parameter | Example Value | Reference |
| Linearity Range | 0.1 - 25 µg/mL | [6] |
| Correlation Coeff. (r²) | > 0.99 | [6] |
| LOD | 0.1 µg/mL (S/N > 3) | [6] |
| LOQ | 0.25 µg/mL (S/N > 10) | [6] |
| Accuracy (% Recovery) | 91 - 95% | [4][12] |
| Precision (% RSD) | Intra-day: < 6%, Inter-day: < 14% | [6] |
Experimental Workflow
The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.
Caption: Workflow for phenothiazine metabolite quantification.
This application note provides a comprehensive framework for developing and validating an HPLC-UV method for the quantification of phenothiazine metabolites. By following these protocols, researchers can achieve accurate and reproducible results essential for drug development and clinical research.
References
- 1. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. scribd.com [scribd.com]
- 11. actascientific.com [actascientific.com]
- 12. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenothiazine and its derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, most notably as antipsychotic drugs.[1] The biological activity of these compounds is often influenced by their metabolism, with S-oxidation being a primary metabolic pathway.[1][2] The resulting phenothiazine S-oxides can exhibit their own distinct pharmacological and toxicological profiles. Traditional chemical oxidation methods for preparing these metabolites often require harsh reagents and can lack selectivity. Electrochemical synthesis offers a green, efficient, and highly controllable alternative for the selective oxidation of phenothiazines to their corresponding S-oxides.[3][4] This document provides detailed application notes and protocols for the electrochemical synthesis of phenothiazine S-oxides, summarizing key data and methodologies from the literature.
Core Principles of Electrochemical Synthesis
The electrochemical oxidation of phenothiazines typically proceeds through a stepwise mechanism involving the formation of a cation radical intermediate.[5][6][7] In the presence of water, this cation radical can react to form the corresponding sulfoxide. Further oxidation can lead to the formation of the S,S-dioxide.[1] The selectivity towards the S-oxide can be controlled by careful selection of the applied potential or current, solvent system, and other reaction conditions.[1]
Data Presentation
Table 1: Electrochemical Oxidation Potentials of Selected Phenothiazine Derivatives
| Compound | Anodic Peak Potential (Epa1 vs. Fc/Fc+) | Anodic Peak Potential (Epa2 vs. Fc/Fc+) | Solvent/Electrolyte System | Notes | Reference |
| 2-Chlorophenothiazine (2CPTZ) | 376 mV | 756 mV | Acetonitrile / TBAPF6 | The first oxidation is a reversible one-electron process. | [1][2] |
| Chlorpromazine (CPZ) | 595 mV | 765 mV | Acetonitrile / TBAPF6 | The first oxidation corresponds to the formation of the cation radical (CPZ•+). | [1][2] |
| Thioridazine | ~0.55-0.75 V | - | pH 2 phosphate buffer | Reversible, diffusion-controlled oxidation. | [8][9] |
| Propericiazine | ~0.55-0.75 V | - | 0.1M HClO4 | Reversible, diffusion-controlled oxidation. | [8][9] |
Table 2: Product Distribution in the Electrochemical Synthesis of Chlorpromazine Metabolites
| Constant Current | Applied Voltage | Conversion of CPZ (%) | CPZ-SO : CPZ-SO2 Ratio |
| 1.0 mA | 3.86 V | High | 11 : 1 |
| 1.5 mA | - | - | - |
| 2.0 mA | - | - | - |
| 2.5 mA | - | - | - |
| 3.0 mA | - | - | - |
Data extracted from studies on the electrosynthesis of CPZ metabolites. The highest selectivity for CPZ-SO was achieved at a constant current of 1.0 mA.[1]
Experimental Protocols
Protocol 1: General Procedure for Cyclic Voltammetry Analysis of Phenothiazine Derivatives
This protocol outlines the steps to determine the oxidation potential of a phenothiazine derivative, which is crucial for designing the preparative scale electrolysis.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Counter Electrode (e.g., Platinum wire or gauze)
-
Reference Electrode (e.g., Ag/AgCl)
-
Phenothiazine derivative
-
Solvent (e.g., Acetonitrile)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Inert gas (e.g., Nitrogen or Argon)
2. Procedure:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., acetonitrile).
-
Dissolve the phenothiazine derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peaks (e.g., +2.0 V) and then back to the initial potential. A typical scan rate is 100 mV/s.
-
Record the cyclic voltammogram and identify the anodic peak potentials corresponding to the oxidation of the phenothiazine derivative.
Protocol 2: Preparative Scale Electrochemical Synthesis of Phenothiazine S-Oxides
This protocol describes the bulk electrolysis of a phenothiazine derivative to synthesize the corresponding S-oxide on a multi-milligram scale.[1]
1. Materials and Equipment:
-
Potentiostat/Galvanostat capable of controlled potential or constant current electrolysis
-
Divided or undivided electrochemical cell
-
Working Electrode with a large surface area (e.g., Reticulated vitreous carbon, platinum gauze)
-
Counter Electrode (e.g., Platinum gauze)
-
Reference Electrode (e.g., Ag/AgCl)
-
Phenothiazine derivative
-
Solvent (e.g., Acetonitrile with a controlled amount of water)
-
Supporting Electrolyte (e.g., TBAPF6)
-
Magnetic stirrer and stir bar
-
Inert gas supply
-
Equipment for product purification (e.g., Flash chromatography system)
2. Procedure:
-
Prepare the electrolyte solution as described in Protocol 1. The presence of a controlled amount of water is often necessary for the formation of the S-oxide.
-
Dissolve the phenothiazine derivative in the electrolyte solution.
-
Assemble the electrochemical cell. For preparative scale synthesis, a larger volume cell is used.
-
Deoxygenate the solution and maintain an inert atmosphere.
-
Perform bulk electrolysis at a constant potential slightly more positive than the first anodic peak potential (Epa1) determined by cyclic voltammetry, or at a constant current that provides the best selectivity for the S-oxide.[1]
-
Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Continue the electrolysis until the starting material is consumed or the desired conversion is reached.
-
Upon completion, work up the reaction mixture. This may involve removing the solvent under reduced pressure.
-
The supporting electrolyte can often be removed by recrystallization.[1]
-
Purify the crude product containing the phenothiazine S-oxide using flash chromatography.[1]
-
Characterize the purified product using analytical techniques such as NMR, MS, and IR spectroscopy.[1][5]
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the electrochemical synthesis of phenothiazine S-oxide.
Experimental Workflow
Caption: General workflow for the electrochemical synthesis and analysis of phenothiazine S-oxides.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Phenothiazine, 10-acetyl-, 5-oxide as a Putative Chemical Probe
Disclaimer: Direct experimental evidence for the use of Phenothiazine, 10-acetyl-, 5-oxide as a specific chemical probe is limited in the current scientific literature. The following application notes and protocols are constructed based on the known chemical properties of this compound and the established biological activities of the broader class of phenothiazine derivatives, particularly phenothiazine sulfoxides. These should be considered as a starting point for research and may require significant optimization.
Introduction
This compound is a heterocyclic compound belonging to the phenothiazine class. The core structure of phenothiazine is present in numerous biologically active compounds, including antipsychotic and antihistaminic drugs. The introduction of an acetyl group at the 10-position and an oxide at the 5-position (the sulfur atom) modifies the electronic and steric properties of the parent molecule, potentially leading to unique biological activities and applications as a chemical probe.
Phenothiazine derivatives are known to interact with various biological targets, including dopamine receptors, calmodulin, and protein kinase C, and have shown potential in cancer chemoprevention. Furthermore, the phenothiazine scaffold has been utilized in the development of fluorescent probes for cellular imaging. While specific applications for this compound are not well-documented, its structure suggests potential utility in studying cellular stress responses, redox signaling, and as a scaffold for developing more specific probes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂S | --INVALID-LINK-- |
| Molecular Weight | 257.31 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol. Limited aqueous solubility. | Inferred from related compounds |
| CAS Number | 1217-37-4 | --INVALID-LINK-- |
Potential Applications as a Chemical Probe
Based on the activities of related phenothiazine compounds, this compound could be investigated for the following applications:
-
Investigating Oxidative Stress Pathways: The sulfoxide moiety may participate in redox reactions within the cellular environment, making it a candidate for studying oxidative stress.
-
Modulation of Calmodulin and Protein Kinase C Activity: Phenothiazines are known inhibitors of calmodulin and protein kinase C (PKC).[1] This compound could be used to probe the roles of these signaling proteins in various cellular processes.
-
Anticancer Research: Given the antiproliferative effects of many phenothiazine derivatives, this compound could be screened for its effects on cancer cell lines and used to investigate mechanisms of cell death.[2]
-
Scaffold for Fluorescent Probe Development: The phenothiazine core is a known fluorophore. Chemical modification of this compound could lead to the development of novel fluorescent probes for specific cellular targets or analytes.
Experimental Protocols
The following are hypothetical protocols based on common methodologies used for similar compounds. Significant optimization will be required.
General Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Assessing Cytotoxicity in a Cancer Cell Line (e.g., HeLa)
This protocol outlines a basic MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. The final concentrations may range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%. Include a vehicle control (DMSO only).
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Protocol for Cellular Imaging (Hypothetical)
This protocol assumes that this compound possesses intrinsic fluorescent properties suitable for cellular imaging. The excitation and emission maxima would need to be determined experimentally.
Materials:
-
Cells of interest (e.g., HEK293) cultured on glass-bottom dishes
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Hoechst 33342 (for nuclear staining, optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Staining: Prepare a working solution of this compound in pre-warmed complete medium (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Counterstaining (Optional): If desired, incubate the cells with Hoechst 33342 solution for 10 minutes for nuclear staining, followed by washing with PBS.
-
Imaging: Add fresh pre-warmed medium or PBS to the cells. Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings (to be determined).
Visualizations
Putative Signaling Pathway Inhibition
The following diagram illustrates the potential inhibitory effects of phenothiazine derivatives on key signaling pathways.
References
Application of Oxidized Phenothiazines in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of oxidized phenothiazines in various organic electronic devices. Phenothiazine derivatives, particularly in their oxidized forms (phenothiazine-5-oxide and phenothiazine-5,5-dioxide), have garnered significant attention due to their unique photophysical and electrochemical properties, making them promising materials for next-generation electronics.[1]
Application Notes
Organic Light-Emitting Diodes (OLEDs)
Oxidized phenothiazines are versatile materials for OLEDs, where they can function as host materials for phosphorescent emitters, as thermally activated delayed fluorescence (TADF) emitters, and as hole transport materials.[2][3] The non-planar "butterfly" structure of the phenothiazine core helps to suppress intermolecular aggregation, which is beneficial for achieving high emission quantum yields in the solid state.[4] The introduction of sulfoxide or sulfone groups modulates the electronic properties, often leading to improved charge transport and device stability.
Key Advantages:
-
High Triplet Energy: Oxidized phenothiazines can possess high triplet energies, making them suitable hosts for a wide range of phosphorescent guest emitters, enabling efficient energy transfer.
-
Thermally Activated Delayed Fluorescence (TADF): Certain oxidized phenothiazine derivatives exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.
-
Good Film-Forming Properties: Their molecular structure allows for the formation of uniform amorphous films, which is crucial for fabricating high-performance OLED devices.
-
Tunable Emission: The emission color can be tuned from blue to red by modifying the chemical structure of the phenothiazine derivative.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, oxidized phenothiazine derivatives have been successfully employed as electron donor materials in the active layer of bulk heterojunction (BHJ) devices.[1][5] Their strong electron-donating nature, good hole mobility, and broad absorption spectra contribute to efficient light harvesting and charge generation.
Key Advantages:
-
Broad Absorption: Phenothiazine-based materials can be engineered to absorb a significant portion of the solar spectrum, leading to higher short-circuit current densities.
-
High Open-Circuit Voltage (Voc): The deep highest occupied molecular orbital (HOMO) energy levels of some oxidized phenothiazines can lead to high open-circuit voltages in OPV devices.
-
Morphology Control: The non-planar structure can influence the morphology of the donor-acceptor blend, which is critical for efficient exciton dissociation and charge transport.
-
Stability: The introduction of the sulfone group can enhance the oxidative stability of the material, contributing to longer device lifetimes.
Organic Batteries
Oxidized phenothiazines are emerging as promising active materials for the cathodes of organic batteries.[6][7][8] They can undergo reversible redox reactions, storing charge through the stable formation of radical cations and dications.[6][7] The ability to polymerize these molecules allows for the creation of insoluble and stable electrode materials.
Key Advantages:
-
High Redox Potential: Phenothiazine-based polymers can exhibit high and stable working potentials, leading to batteries with higher energy densities.[9]
-
Reversible Redox Chemistry: They can undergo multiple, reversible one-electron oxidation processes, allowing for high specific capacities.[6][7]
-
High Capacity: By enabling two-electron transfer, high specific capacities can be achieved.
-
Design Flexibility: The electrochemical properties can be tuned through chemical modification of the phenothiazine core and the polymer backbone.[6][7]
Quantitative Data Presentation
The following tables summarize the performance of various organic electronic devices incorporating oxidized phenothiazine derivatives.
Table 1: Performance of Oxidized Phenothiazine-Based OLEDs
| Phenothiazine Derivative | Device Structure | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Poly(3, 7-N-octyl phenothiozinyl cyanoterephthalylidene) (PQP) | ITO/PQP/Mg:Ag | ~60 | - | Red | [10] |
| Poly(3, 7-N-octyl phenothiozinyl cyanoisophthalylidene) (PQM) | ITO/PQM/Mg:Ag | 150 | - | Orange | [10] |
| Phenothiazine Sulfone Derivative | ITO/HTL/Phenothiazine Sulfone Emitter/ETL/LiF/Al | - | 4.2 | Yellow | [ResearchGate] |
Table 2: Performance of Oxidized Phenothiazine-Based OPVs
| Phenothiazine Donor | Acceptor | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| 4-phenothiazin-10-yl-anisole (APS) as HTL | - | Inverted | 3.56 | - | - | - | [5] |
| Phenothiazine-based dye with thiophenylene linker | - | DSSC | 6.22 | 0.69 | 14.42 | 63 |
Table 3: Performance of Oxidized Phenothiazine-Based Organic Batteries
| Phenothiazine Polymer | Electrode Type | Specific Capacity (mAh/g) | Voltage vs. Li/Li⁺ (V) | Cycle Stability | Reference |
| Poly(3-vinyl-N-methylphenothiazine) | Cathode | 112 (theoretical) | ~3.5 | - | [6][7] |
| Phenothiazine-based Covalent Triazine Framework | Cathode | 297 @ 0.4 A/g | - | - | [9] |
| N-aryl substituted phenothiazine-based copolymer | Cathode | 142.5 | - | 87% after 500 cycles | [11] |
Experimental Protocols
Synthesis of a Representative Oxidized Phenothiazine: 10H-Phenothiazine 5,5-dioxide
This protocol describes the oxidation of 10H-phenothiazine to its corresponding sulfone.
Materials:
-
10H-phenothiazine
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 10H-phenothiazine in glacial acetic acid in a round-bottom flask.
-
Slowly add an excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so maintain the temperature below 50°C using an ice bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Heat the reaction mixture to 80-90°C for 1-2 hours to ensure complete oxidation.
-
Cool the mixture to room temperature and pour it into a large volume of cold deionized water.
-
A white precipitate of 10H-phenothiazine 5,5-dioxide will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 10H-phenothiazine 5,5-dioxide as white crystals.
-
Dry the product in a vacuum oven at 60°C.
Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a simple solution-processed OLED using a phenothiazine-based emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Phenothiazine-based emissive polymer dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Low work function metal for cathode (e.g., Calcium, Barium)
-
Aluminum for capping layer
-
Solvents for cleaning (acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the phenothiazine-based emissive polymer in a suitable solvent (e.g., 10 mg/mL in toluene).
-
Inside a nitrogen-filled glovebox, spin-coat the emissive layer solution onto the PEDOT:PSS layer. Typical spin-coating parameters are 2000-4000 rpm for 60 seconds. The exact speed will depend on the desired film thickness and solution viscosity.
-
Anneal the EML film at a temperature appropriate for the specific polymer (typically 80-120°C) for 10-20 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the ETL (e.g., TPBi, 20-40 nm), a low work function metal (e.g., Ca, 5-10 nm), and a protective aluminum layer (100 nm) sequentially without breaking the vacuum. The deposition rate should be controlled, typically 0.1-0.2 nm/s for the organic and low work function metal layers and 1-2 nm/s for the aluminum layer.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the device from oxygen and moisture.
-
Fabrication of a BHJ Organic Solar Cell
This protocol describes the fabrication of a conventional architecture BHJ solar cell using a phenothiazine-based donor polymer.
Materials:
-
Patterned ITO coated glass substrates
-
PEDOT:PSS solution
-
Phenothiazine-based donor polymer
-
Fullerene or non-fullerene acceptor (e.g., PC₇₁BM, ITIC)
-
Organic solvent for the active layer (e.g., chlorobenzene, dichlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., Ca, Ba, or an organic ETL)
-
Aluminum for the top electrode
Procedure:
-
Substrate Cleaning and HIL Deposition: Follow steps 1 and 2 from the OLED fabrication protocol.
-
Active Layer Deposition:
-
Prepare a blend solution of the phenothiazine donor polymer and the acceptor in a common solvent. The weight ratio of donor to acceptor and the total concentration need to be optimized for the specific material system (e.g., 1:1.2 ratio at 20 mg/mL total concentration).
-
Inside a nitrogen-filled glovebox, spin-coat the active layer blend solution onto the PEDOT:PSS layer. Spin-coating speeds of 1000-3000 rpm are typically used.[13]
-
Anneal the active layer film. The annealing temperature and time are critical for optimizing the morphology and should be determined experimentally (e.g., 110°C for 10 minutes).
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the ETL (if used) and the top metal electrode (e.g., 100 nm of Aluminum).
-
-
Device Annealing (optional):
-
In some cases, a final post-fabrication annealing step may be performed to further improve device performance.
-
Assembly and Testing of an Organic Battery
This protocol outlines the assembly of a coin cell for testing a phenothiazine-based cathode material.
Materials:
-
Phenothiazine-based active polymer
-
Conductive carbon (e.g., Super P, carbon nanotubes)[8]
-
Binder (e.g., PVDF - polyvinylidene fluoride)
-
Solvent for slurry (e.g., NMP - N-Methyl-2-pyrrolidone)
-
Aluminum foil (current collector)
-
Lithium metal foil (anode and reference electrode)
-
Separator (e.g., Celgard)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)
-
Coin cell components (casings, spacers, springs)
Procedure:
-
Cathode Slurry Preparation:
-
Prepare a slurry by mixing the phenothiazine-based active polymer, conductive carbon, and PVDF binder in NMP. A typical weight ratio is 60:30:10 (active material:carbon:binder).
-
Stir the mixture overnight to ensure homogeneity.
-
-
Electrode Casting:
-
Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness.
-
Dry the coated foil in a vacuum oven at 80-120°C for several hours to remove the NMP.
-
-
Electrode Punching:
-
Punch out circular electrodes of the desired diameter from the dried cathode sheet.
-
-
Coin Cell Assembly:
-
Inside an argon-filled glovebox, assemble a 2032-type coin cell in the following order:
-
Negative casing
-
Lithium metal anode
-
Separator
-
A few drops of electrolyte to wet the separator
-
Phenothiazine-based cathode
-
Spacer
-
Spring
-
Positive casing
-
-
Crimp the coin cell to ensure it is properly sealed.
-
-
Electrochemical Testing:
-
Let the cell rest for a few hours to allow for complete wetting of the electrodes by the electrolyte.
-
Perform electrochemical tests such as cyclic voltammetry and galvanostatic charge-discharge cycling using a battery testing system.
-
Mandatory Visualizations
Caption: Synthesis of Oxidized Phenothiazine.
Caption: OLED Fabrication Workflow.
Caption: Properties of Oxidized Phenothiazines.
References
- 1. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. iris.uniss.it [iris.uniss.it]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Highly stable, solution-processable phenothiazine derivative as hole collection material for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the N-acetylation of Phenothiazine-5-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 10-acetyl-10H-phenothiazine 5-oxide, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. This protocol outlines a two-step synthesis commencing with the oxidation of phenothiazine to phenothiazine-5-oxide, followed by its N-acetylation.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in this protocol.
Table 1: Properties of Starting Materials
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phenothiazine | C₁₂H₉NS | 199.27 | 185 |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | - |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 16.6 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 |
| Pyridine | C₅H₅N | 79.10 | -41.6 |
Table 2: Properties of Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phenothiazine-5-oxide | C₁₂H₉NOS | 215.27 | >175 (dec.)[1] |
| 10-Acetyl-10H-phenothiazine 5-oxide | C₁₄H₁₁NO₂S | 257.31 | Not available |
Table 3: Spectroscopic Data for 10-Acetyl-10H-phenothiazine 5-oxide
| Spectroscopy | Data |
| IR (KBr, cm⁻¹) | Key peaks expected for C=O stretch (amide) and S=O stretch. |
| ¹H NMR | Signals corresponding to aromatic protons and the acetyl methyl protons. |
| ¹³C NMR | Signals for aromatic carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon. |
| Mass Spec (m/z) | Top Peak: 198, 2nd Highest: 199[2] |
Experimental Protocols
This protocol is divided into two main experimental procedures: the synthesis of the intermediate, phenothiazine-5-oxide, and the final N-acetylation to yield 10-acetyl-10H-phenothiazine 5-oxide.
Part 1: Synthesis of Phenothiazine-5-oxide
This procedure describes the oxidation of phenothiazine to phenothiazine-5-oxide using hydrogen peroxide in an acidic medium.
Materials:
-
Phenothiazine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve phenothiazine (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure phenothiazine-5-oxide.
-
Dry the purified product under vacuum.
Part 2: N-acetylation of Phenothiazine-5-oxide
This procedure details the N-acetylation of phenothiazine-5-oxide using acetic anhydride in pyridine.
Materials:
-
Phenothiazine-5-oxide
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve phenothiazine-5-oxide (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution while stirring.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[3]
-
Quench the reaction by the addition of methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in dichloromethane or ethyl acetate.[3]
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude 10-acetyl-10H-phenothiazine 5-oxide by silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
References
- 1. PHENOTHIAZINE-5-OXIDE | 1207-71-2 [chemicalbook.com]
- 2. Phenothiazine, 10-acetyl-, 5-oxide | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenothiazine, 10-acetyl-, 5-oxide in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenothiazine, 10-acetyl-, 5-oxide and related oxidized phenothiazine derivatives in the development of advanced luminescent materials. This document includes a summary of their photophysical properties, detailed experimental protocols for their synthesis and application in organic light-emitting diodes (OLEDs), and diagrams illustrating the underlying scientific principles and experimental workflows.
Introduction
Phenothiazine and its derivatives are a well-established class of heterocyclic compounds that have found widespread applications in pharmaceuticals and materials science.[1] The oxidation of the sulfur atom in the phenothiazine core to a sulfoxide (S=O) or a sulfone (SO₂) significantly alters the electronic and photophysical properties of the molecule. These oxidized phenothiazine chromophores have garnered considerable attention for their excellent photoluminescence, including high phosphorescence quantum yields, enhanced stability, and long emission lifetimes, particularly in the solid state.[2] These properties make them highly promising candidates for a variety of optoelectronic applications, such as OLEDs, chemical sensors, bioimaging agents, and data storage.[2][3]
Specifically, this compound, a derivative featuring an acetyl group at the 10-position and a sulfoxide group at the 5-position, is of interest for its potential luminescent characteristics. The non-planar, butterfly-like structure of the phenothiazine core helps to suppress intermolecular aggregation and the associated quenching of luminescence, a common issue with many organic luminophores.[4]
Photophysical Properties
Oxidized phenothiazine derivatives are known to exhibit intriguing photophysical phenomena such as Aggregation-Induced Emission (AIE) and Room-Temperature Phosphorescence (RTP). In the AIE phenomenon, the molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While specific quantitative photophysical data for this compound is not extensively reported in the literature, the general properties of phenothiazine 5-oxide derivatives provide a strong indication of its potential performance. The introduction of the acetyl group can further influence the electronic properties and intermolecular interactions, potentially tuning the emission characteristics.
For comparison, a summary of representative photophysical data for related phenothiazine derivatives is presented below.
Table 1: Photophysical Properties of Selected Phenothiazine Derivatives
| Compound | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL, %) | Emission Lifetime (τ, µs) | Solvent/State | Reference |
| Phenothiazine-S,S-dioxide derivative | 488 (blue) | 15.21 | - | Solid State | [5] |
| Phenothiazine-S-oxide derivative | 520 (green) | 24.1 | - | Solid State | [5] |
| Polymer with Phenothiazine-5-oxide | 574-589 | - | - | Solid State | [6] |
| Polymer PQP | 664 (red) | - | - | In Device | [3] |
| Polymer PQM | 608 (orange) | - | - | In Device | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general oxidation of N-substituted phenothiazines.
Materials:
-
10-acetyl-phenothiazine
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10-acetyl-phenothiazine in glacial acetic acid.
-
Oxidation: While stirring, slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water and then with a small amount of cold methanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The crystal structure can be analyzed using X-ray diffraction.[7]
Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes a general procedure for fabricating a multi-layer OLED using a phenothiazine derivative as the emissive layer. This can be adapted for this compound.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
This compound (or other emissive phenothiazine derivative)
-
Host material (e.g., CBP, TCTA)
-
Electron-transporting material (ETM) (e.g., TPBi, Alq₃)
-
Solvents (e.g., chlorobenzene, toluene)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Spin coater
-
Vacuum thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with oxygen plasma to improve the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120 °C) to remove the solvent.
-
Emissive Layer (EML) Preparation: Prepare a solution of the emissive material (this compound) and a host material in a suitable organic solvent. The concentration and host-dopant ratio should be optimized.
-
EML Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Anneal the substrate to remove the solvent.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a layer of the electron-transporting material, followed by the cathode metal layers (e.g., Ca then Al) through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Characterization: The fabricated OLED should be characterized for its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Proposed mechanism of Aggregation-Induced Emission (AIE).
Caption: Solution-processed OLED fabrication workflow.
References
- 1. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 10H-Phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 7. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Phenothiazine S-Oxides in Neuroleptic Drug Metabolism
Introduction
Phenothiazine derivatives are a cornerstone in the treatment of psychosis.[1][2] Their clinical efficacy is intrinsically linked to their metabolic fate within the body. A primary metabolic pathway for many phenothiazine-based neuroleptics is S-oxidation, leading to the formation of phenothiazine 5-sulfoxides. These metabolites can exhibit altered pharmacological activity and contribute to the overall therapeutic and side-effect profile of the parent drug.[2][3] While "Phenothiazine, 10-acetyl-, 5-oxide" is not a widely studied metabolite of a specific neuroleptic, its synthesis and characterization provide a valuable reference for understanding the chemical properties of this class of metabolites. This document outlines key applications and protocols for researchers in drug metabolism studying phenothiazine S-oxides.
Application Notes
-
Metabolite Identification: S-oxidation is a common Phase I metabolic reaction for phenothiazine drugs. The resulting 5-sulfoxides are often major metabolites found in plasma and urine.[4] Studying these metabolites is crucial for a complete understanding of a drug's pharmacokinetics and pharmacodynamics.
-
Synthesis of Metabolite Standards: The chemical synthesis of phenothiazine S-oxides, such as 10-acetyl-10H-phenothiazine 5-oxide, is essential for their use as analytical standards. These standards are required for the quantitative determination of metabolites in biological samples using techniques like HPLC and mass spectrometry.
-
In Vitro Metabolism Studies: Human liver microsomes and primary hepatocytes are valuable in vitro models to study the enzymatic basis of phenothiazine S-oxidation. These studies help identify the specific cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for the metabolism of a particular phenothiazine drug.
-
Pharmacological and Toxicological Assessment: Phenothiazine S-oxides may possess their own pharmacological activity or contribute to the adverse effects of the parent drug.[3] For instance, sulfoxide metabolites have been implicated in cardiotoxic activities.[3] Therefore, it is important to characterize the biological activity of these metabolites.
-
Enzyme Inhibition/Induction Studies: Phenothiazine drugs and their metabolites can inhibit or induce the activity of drug-metabolizing enzymes, leading to potential drug-drug interactions. Studies have shown that phenothiazines can induce CYP1A2, CYP3A4, and CYP2C19.
Quantitative Data Summary
The following table summarizes representative quantitative data related to the analysis and biological activity of phenothiazine S-oxides.
| Parameter | Compound(s) | Value(s) | Analytical Method | Reference |
| Limit of Quantitation | Chlorpromazine S-oxide | 0.5 - 10 ng/mL | Spectrophotometry (Cholinesterase Inhibition) | |
| Limit of Quantitation | Promethazine S-oxide | 1 - 10 ng/mL | Spectrophotometry (Cholinesterase Inhibition) | |
| IC50 (Cholinesterase Inhibition) | Chlorpromazine S-oxide | 1.8 ng/mL | Kinetic Spectrophotometry | |
| IC50 (Cholinesterase Inhibition) | Promethazine S-oxide | 2.5 ng/mL | Kinetic Spectrophotometry |
Experimental Protocols
Protocol 1: Synthesis of 10-Acetyl-10H-phenothiazine 5-oxide
This protocol is based on literature methods for the synthesis of phenothiazine S-oxides and provides a general framework.
Objective: To synthesize 10-acetyl-10H-phenothiazine 5-oxide as an analytical standard.
Materials:
-
10-Acetyl-10H-phenothiazine
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 10-acetyl-10H-phenothiazine in glacial acetic acid.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 10-acetyl-10H-phenothiazine 5-oxide.
-
Characterize the final product using techniques such as melting point, IR spectroscopy, NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolism of a Phenothiazine Neuroleptic in Human Liver Microsomes
Objective: To determine the in vitro S-oxidation of a phenothiazine neuroleptic by human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Phenothiazine neuroleptic (test compound)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Synthesized phenothiazine 5-sulfoxide standard
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the phenothiazine neuroleptic in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.
-
Add the phenothiazine neuroleptic to the incubation mixture at various concentrations.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the phenothiazine 5-sulfoxide using a validated LC-MS/MS method, using the synthesized standard for quantification.
Visualizations
Caption: Major metabolic pathways of phenothiazine neuroleptics.
Caption: Workflow for in vitro metabolism studies of phenothiazines.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Acetylated Phenothiazine Oxides
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the unique purification challenges associated with acetylated phenothiazine oxides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification of acetylated phenothiazine oxides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | De-acetylation during purification: The acetyl group on the phenothiazine nitrogen is susceptible to hydrolysis, particularly under acidic conditions[1]. | - Maintain Neutral pH: Use buffered mobile phases (pH 7.0-7.5) for chromatography. - Avoid Strong Acids: Do not use strong acids for pH adjustment or cleaning. - Limit Exposure Time: Minimize the duration of purification steps, especially in solution. |
| Product Degradation: Phenothiazine oxides can be sensitive to light and heat, leading to the formation of colored impurities[1]. | - Protect from Light: Work in a fume hood with the sash down or use amber glassware. - Low-Temperature Purification: Perform chromatographic separations and solvent removal at reduced temperatures. | |
| Incomplete Elution from Chromatography Column: The polarity of the acetylated phenothiazine oxide may lead to strong interactions with the stationary phase. | - Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent in the mobile phase. - Change Stationary Phase: Consider a different stationary phase (e.g., alumina instead of silica gel) if strong adsorption persists. | |
| Presence of Colored Impurities in the Final Product | Oxidation of the Phenothiazine Ring: The phenothiazine core can be further oxidized, especially if the acetyl group is cleaved[1]. This can lead to the formation of highly colored phenothiazinyl radical cations or phenothiazin-3-one derivatives[1][2]. | - Use Degassed Solvents: Purge solvents with nitrogen or argon to remove dissolved oxygen. - Add Antioxidants: Consider adding a small amount of an antioxidant like BHT to solvents, if compatible with the subsequent steps. |
| Carryover from Synthesis: The initial oxidation reaction to form the phenothiazine oxide might not have gone to completion, or side reactions may have occurred. | - Optimize Reaction Conditions: Re-evaluate the stoichiometry of the oxidizing agent and reaction time. - Pre-purification: Consider a preliminary purification step, such as a solvent wash or precipitation, before chromatography. | |
| Difficulty in Achieving High Purity (>98%) | Co-elution of Isomers or Related Impurities: Structural isomers or closely related byproducts (e.g., starting material, di-oxidized species) may have similar chromatographic behavior. | - High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-efficiency column[2][3]. - Alternative Chromatographic Modes: Explore different separation mechanisms, such as reversed-phase or ion-exchange chromatography[4]. |
| Residual Starting Material: Incomplete acetylation or oxidation reactions. | - Monitor Reactions: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the disappearance of starting materials[5]. - Recrystallization: Perform recrystallization after chromatographic purification to remove trace impurities. A patent for N-acetyl phenothiazine suggests recrystallization from water[5]. | |
| Product is Unstable Upon Storage | Hydrolysis and Oxidation: As mentioned, the product can be susceptible to hydrolysis and subsequent oxidation[1]. | - Store under Inert Atmosphere: Store the purified solid under nitrogen or argon. - Low Temperature and Darkness: Store at low temperatures (e.g., -20°C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying acetylated phenothiazine oxides?
A1: The primary challenge is the chemical instability of the molecule. The N-acetyl group can be hydrolyzed under acidic conditions, which then makes the phenothiazine core more susceptible to oxidation, leading to product loss and the formation of colored impurities[1]. Therefore, maintaining neutral pH and protecting the compound from oxygen and light are critical.
Q2: Which chromatographic technique is best suited for purifying these compounds?
A2: A combination of techniques is often optimal. Flash column chromatography on silica gel or alumina can be used for initial purification from crude reaction mixtures. For achieving high purity, High-Performance Liquid Chromatography (HPLC) is recommended, often using a C18 reversed-phase column[2][3]. Thin-Layer Chromatography (TLC) is an invaluable tool for method development and for monitoring the purification process[5][6].
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques. HPLC is a quantitative method to determine the percentage purity[2][3]. Spectroscopic methods such as NMR and Mass Spectrometry are essential to confirm the chemical structure and identify any remaining impurities.
Q4: My purified acetylated phenothiazine oxide is always slightly colored. Is this normal?
A4: While a very pale color might be inherent to the molecule, a distinct coloration (e.g., pink, green, or brown) often indicates the presence of oxidized impurities[2]. This can be due to the formation of stable radical cations from the phenothiazine ring system. If a colored product is obtained, further purification by recrystallization or preparative HPLC should be attempted under inert conditions.
Q5: Can I use recrystallization for purification?
A5: Yes, recrystallization can be a very effective final purification step to remove minor impurities and obtain a crystalline solid. The choice of solvent is crucial and needs to be determined empirically. A patent for the synthesis of N-acetyl phenothiazine mentions the use of water for recrystallization[5]. For the more polar oxides, solvent systems containing alcohols, esters, or ketones might be more appropriate.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of an acetylated phenothiazine oxide using flash column chromatography.
-
Stationary Phase Selection: Choose a stationary phase based on the polarity of the target compound. Silica gel is a common first choice. Alumina (neutral or basic) may be beneficial if the compound is sensitive to the acidic nature of silica.
-
Mobile Phase Selection:
-
Use TLC to determine a suitable solvent system. A good system will give the target compound an Rf value of approximately 0.3-0.4.
-
Start with a non-polar solvent (e.g., hexane or heptane) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Buffer the mobile phase to a neutral pH if de-acetylation is a concern.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent degradation.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying acetylated phenothiazine oxides by recrystallization.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not when cold. The impurities should be either soluble at all temperatures or insoluble at all temperatures.
-
Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures).
-
-
Dissolution:
-
Place the impure solid in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: A typical workflow for the purification and analysis of acetylated phenothiazine oxides.
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Electrochemical Oxidation of Phenothiazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical oxidation of phenothiazines.
Troubleshooting Guides
This section addresses common issues encountered during the electrochemical oxidation of phenothiazines, offering potential causes and solutions in a question-and-answer format.
Question 1: My cyclic voltammogram (CV) shows poorly defined or no peaks for phenothiazine oxidation.
Possible Causes:
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Incorrect Potential Window: The applied potential range may not be appropriate to observe the oxidation of the specific phenothiazine derivative.
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Low Analyte Concentration: The concentration of the phenothiazine in the electrolyte solution may be too low to generate a detectable current.
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High Scan Rate: A very high scan rate can lead to distorted or broadened peaks, especially for quasi-reversible or irreversible processes.[1]
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Electrode Passivation: The surface of the working electrode may be passivated due to the adsorption of the analyte, oxidation products, or impurities.
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Reference Electrode Issues: An unstable or malfunctioning reference electrode can cause shifts in the measured potentials.[2]
-
High Solution Resistance: High resistance in the electrolyte solution can distort the CV.
Solutions:
-
Optimize Potential Window: Widen the potential window to ensure you are scanning positive enough to induce oxidation. Consult the literature for the approximate oxidation potential of your specific phenothiazine derivative (see Table 1).
-
Increase Concentration: Prepare a fresh solution with a higher concentration of the phenothiazine.
-
Vary Scan Rate: Systematically vary the scan rate. Lower scan rates can improve peak definition for slower electron transfer processes.[1]
-
Clean the Electrode: Thoroughly clean the working electrode before each experiment. Polishing with alumina slurry followed by sonication in appropriate solvents is a common practice.[3]
-
Check Reference Electrode: Ensure the reference electrode is properly filled and free of air bubbles. Consider calibrating it against a known standard, such as the ferrocene/ferrocenium redox couple.
-
Improve Conductivity: Ensure an adequate concentration of the supporting electrolyte is used to minimize solution resistance.
Question 2: I observe an irreversible oxidation peak, but I expect a reversible process.
Possible Causes:
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Chemical Follow-up Reactions: The product of the initial electron transfer (the radical cation) may be unstable and undergo rapid chemical reactions, such as dimerization or reaction with the solvent or impurities.[4][5]
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Formation of Stable Products: The oxidation product, such as a sulfoxide, may not be reducible within the scanned potential window.[4]
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Electrode Fouling: The oxidation products can adsorb onto the electrode surface, preventing the reverse reaction from occurring.
Solutions:
-
Modify Solvent/Electrolyte: The stability of the radical cation can be influenced by the solvent and pH.[6] Non-aqueous solvents like acetonitrile can sometimes stabilize the radical cation better than aqueous solutions.
-
Increase Scan Rate: At higher scan rates, the time for the follow-up chemical reaction to occur is reduced, which may reveal the reversible nature of the initial electron transfer.
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Use Ultrapure Solvents and Electrolytes: Minimize the presence of nucleophiles or impurities that can react with the radical cation.
Question 3: The peak currents in my CVs are not reproducible between scans.
Possible Causes:
-
Electrode Fouling: Adsorption of oxidation products onto the electrode surface alters the active area and hinders electron transfer in subsequent scans. This is a common issue in phenothiazine electrochemistry.
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Analyte Degradation: The phenothiazine derivative may be degrading over time in the electrolyte solution.
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Incomplete Mixing: The solution may not be homogeneous, leading to variations in the concentration of the analyte at the electrode surface.
Solutions:
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Rigorous Electrode Cleaning: Clean the working electrode between each set of scans.
-
Fresh Solutions: Prepare fresh solutions of the phenothiazine derivative for each experiment.
-
Gentle Agitation: Ensure the solution is well-mixed before starting the experiment, but avoid stirring during the CV scan itself.
Frequently Asked Questions (FAQs)
Q1: What are the main oxidation products of phenothiazines?
The electrochemical oxidation of phenothiazines typically proceeds through a one-electron oxidation to form a radical cation.[4][6] This radical cation can then undergo further reactions to form more stable products, primarily the corresponding sulfoxide and, in some cases, the sulfone.[4] Other potential products include hydroxylated derivatives and dimers, depending on the reaction conditions and the structure of the phenothiazine derivative.[7]
Q2: How does the chemical structure of a phenothiazine affect its oxidation potential?
The oxidation potential is influenced by the substituents on the phenothiazine ring and the nature of the side chain. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential.[5] The structure of the side chain can also affect the stability of the radical cation and the subsequent reaction pathways.[7]
Q3: What is the effect of pH on the electrochemical oxidation of phenothiazines?
The pH of the solution can significantly impact the electrochemical behavior of phenothiazines. The stability of the radical cation is often pH-dependent, and the protonation state of the phenothiazine can influence its oxidation potential and the subsequent reaction pathways.[6] In some cases, the number of electrons and protons involved in the redox process can change with pH.
Q4: Which working electrode material is best for studying phenothiazine oxidation?
Glassy carbon electrodes are commonly used for studying the electrochemical oxidation of phenothiazines. Platinum and gold electrodes have also been employed.[8] The choice of electrode material can influence the observed potentials and the extent of electrode fouling.
Data Presentation
Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives
| Phenothiazine Derivative | First Oxidation Potential (Epa1) vs. Fc/Fc+ (V) | Second Oxidation Peak (Epa2) vs. Fc/Fc+ (V) | Solvent | Reference |
| 2-Chlorophenothiazine (2CPTZ) | 0.376 | 0.756 | Acetonitrile | [4] |
| Chlorpromazine (CPZ) | 0.595 | 0.765 | Acetonitrile | [4] |
| Phenothiazine (PTZ) | 0.716 | 1.112 | Acetonitrile | [5] |
Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. Values may vary depending on the specific experimental conditions (e.g., supporting electrolyte, scan rate).
Experimental Protocols
Protocol 1: Cyclic Voltammetry of a Phenothiazine Derivative
-
Preparation of the Electrolyte Solution:
-
Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in the chosen solvent (e.g., anhydrous acetonitrile).
-
Prepare a stock solution of the phenothiazine derivative in the electrolyte solution at a known concentration (e.g., 1 mM).
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire).
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Add the phenothiazine solution to the cell.
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If working in a non-aqueous solvent, purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to define the potential window. This should be chosen to encompass the expected oxidation potential of the phenothiazine.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment for a desired number of cycles.
-
-
Data Analysis:
-
Record the resulting cyclic voltammogram.
-
Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc).
-
If a reversible or quasi-reversible couple is observed, calculate the half-wave potential (E1/2 = (Epa + Epc) / 2).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poorly defined or absent CV peaks.
Caption: General electrochemical oxidation pathway of phenothiazines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anodic oxidation of some phenothiazine derivatives on pretreated platinum and ruthenium electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phenothiazine Acetylation
Welcome to the technical support center for the optimization of reaction conditions for phenothiazine acetylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during the N-acetylation of phenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acetylation of phenothiazine?
A1: The most common methods involve reacting phenothiazine with an acetylating agent. Key approaches include:
-
Using Acetic Anhydride: This is a widely used method, often performed in a solvent or under solvent-free conditions. Microwave-assisted reactions with acetic anhydride can lead to excellent yields.[1]
-
Using Acetyl Chloride (or Chloroacetyl Chloride): This method typically involves reacting phenothiazine with the acyl chloride in a dry solvent, such as benzene.[2][3]
-
Solvent-Free Grinding Method: A green chemistry approach involves grinding phenothiazine with acetic acid and a catalyst like phosphorus pentachloride (PCl₅) at room temperature, which can achieve very high yields (>95%).[4]
Q2: Why is a catalyst sometimes required for acetylation?
A2: While phenothiazine's nitrogen is nucleophilic, catalysts can significantly increase the reaction rate and yield. In methods using acetic acid, a catalyst like PCl₅ is used to generate a more reactive acetylating agent in situ. In other cases, an acid catalyst such as para-toluenesulfonic acid (PTSA) can be used to activate the acetylating agent, though careful temperature control is necessary to prevent side reactions.[5]
Q3: How can I monitor the progress of my acetylation reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. By spotting the reaction mixture alongside the phenothiazine starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. A reported developing solvent system is a 1:3 mixture of ethyl acetate and petroleum ether.[4]
Q4: What are the primary potential side reactions during phenothiazine acetylation?
A4: The main side reactions to be aware of are:
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Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone.[6]
-
Over-acetylation: Under harsh conditions (e.g., high temperatures), unwanted secondary reactions can occur.[5]
-
Ring Acylation (Friedel-Crafts): While N-acetylation is kinetically favored, C-acetylation on the aromatic rings is a potential side reaction, especially in the presence of strong Lewis acid catalysts.
Troubleshooting Guide
Problem 1: Low or No Yield of N-acetylphenothiazine
| Potential Cause | Suggested Solution |
| Poor Quality Reagents | Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, especially for reactions with acetyl chloride. |
| Incomplete Reaction | Monitor the reaction using TLC until the starting material is fully consumed.[4] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For thermal reactions, ensure the temperature is appropriate for the chosen method. |
| Product Hydrolysis During Work-up | The N-acetyl group can be hydrolyzed back to the amine under acidic conditions, especially in the presence of water. During work-up, use a mild base like a sodium bicarbonate or carbonate solution to neutralize any acid byproducts before extraction.[7] |
| Inefficient Catalyst | If using the solvent-free method with PCl₅, ensure the reagents are thoroughly mixed by grinding.[4] If using a PTSA catalyst, ensure it is not degraded and is used in the correct catalytic amount.[5] |
Problem 2: Multiple Spots on TLC Plate (Impure Product)
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | This indicates an incomplete reaction. See "Incomplete Reaction" under Problem 1. |
| Oxidation of Sulfur | The formation of sulfoxide byproducts can lead to more polar spots on the TLC plate. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat. |
| Over-acetylation or Ring Acylation | This can occur at excessively high temperatures or with highly reactive catalyst systems.[5] Maintain the recommended reaction temperature. If using a catalyst, ensure it is added in a controlled manner to manage any exothermic processes.[5] |
| Contamination from Reagents | Ensure all glassware is clean and dry. Use pure, properly stored reagents and solvents. |
Problem 3: Product Appears Discolored (e.g., Green, Blue, or Dark)
| Potential Cause | Suggested Solution |
| Oxidation of Phenothiazine Core | The phenothiazine nucleus is easily oxidized, often forming colored radical cations or other degradation products. Work under an inert atmosphere and protect the reaction from light, as phenothiazines can be photosensitive.[8] |
| Residual Catalyst or Byproducts | Impurities from the reaction can cause discoloration. Purify the crude product thoroughly using recrystallization or column chromatography to obtain a pure, typically off-white or pale yellow solid. |
Data Presentation: Comparison of Acetylation Methods
| Method | Acetylating Agent | Catalyst / Additive | Solvent | Temperature | Time | Yield | Reference |
| Solvent-Free | Acetic Acid | Phosphorus Pentachloride (PCl₅) | None | Room Temp. | 0.5 - 1 h | >95% | [4] |
| Microwave-Assisted | Acetic Anhydride | None specified | Not specified | Varies | Varies | Excellent | [1] |
| Conventional | Acetyl Chloride | None specified | Dry Benzene | Reflux | Not specified | Good (implied) | [2] |
| Acid-Catalyzed | Acetic Anhydride | p-Toluenesulfonic Acid (PTSA) | Acetic Acid | 65-85°C | ~2 hours | High (implied) | [5] |
Experimental Protocols
Method A: Solvent-Free Acetylation with Acetic Acid/PCl₅[4]
-
Preparation: In a dry mortar, add acetic acid (1.0-1.2 molar equivalents) and phosphorus pentachloride (1.0-1.2 molar equivalents).
-
Activation: Grind the mixture at room temperature for 30-60 minutes until uniform.
-
Reaction: Add phenothiazine (1.0 molar equivalent) to the mortar. Continue to grind the mixture.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:3 ethyl acetate/petroleum ether) until the phenothiazine spot disappears.
-
Work-up: Let the solid product stand for 30-60 minutes. Wash the crude product with water and collect it by suction filtration.
-
Purification: Dry the filter cake and recrystallize the solid from water to obtain pure N-acetylphenothiazine.
Method B: Conventional Acetylation with Acetic Anhydride
-
Preparation: In a round-bottom flask, dissolve phenothiazine (1.0 molar equivalent) in a suitable solvent such as toluene or use acetic anhydride (2-3 molar equivalents) as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (typically 110-140°C) for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After cooling, pour the reaction mixture into cold water or onto ice to quench the excess acetic anhydride. Neutralize with a saturated sodium bicarbonate solution.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Method C: Acetylation with Acetyl Chloride[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve phenothiazine (1.0 molar equivalent) in anhydrous benzene.
-
Reaction: Add acetyl chloride (1.1-1.5 molar equivalents) dropwise to the solution. A base such as triethylamine or pyridine (1.2 equivalents) may be added to scavenge the HCl byproduct.
-
Heating: Reflux the reaction mixture for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, filter off any salt precipitate (e.g., triethylamine hydrochloride). Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting solid by recrystallization.
Visualizations
Caption: General experimental workflow for phenothiazine acetylation.
Caption: Troubleshooting flowchart based on TLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]
- 5. WO2015082719A1 - Alternative acetylation process in the synthesis of non-ionic xray contrast agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"side product formation in the synthesis of phenothiazine sulfoxides"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side product formation during the synthesis of phenothiazine sulfoxides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed during the synthesis of phenothiazine sulfoxides?
The most frequently encountered side product is the corresponding phenothiazine sulfone (a 5,5-dioxide derivative).[1][2] This occurs due to the overoxidation of the desired sulfoxide.[1][3] The sulfur atom in the phenothiazine ring is susceptible to oxidation, first forming the sulfoxide and then, with further oxidation, the sulfone.[1]
Q2: What other side products can be formed?
Besides sulfones, other potential side products include:
-
N-dealkylation products: Particularly when dealing with N-alkylated phenothiazines.[2]
-
Ring-hydroxylated metabolites: These can be further oxidized to form phenothiazones.[4]
-
Polymeric products: These can arise under certain reaction conditions, such as in electrochemical synthesis.[1][5]
-
Radical cations: These are often formed as intermediates during the oxidation process.[6][7][8]
Q3: What are the primary factors that influence the formation of the sulfone side product?
The formation of the sulfone is primarily influenced by the choice of oxidizing agent and the reaction conditions. Stronger oxidizing agents or prolonged reaction times can lead to overoxidation of the sulfoxide to the sulfone.[9] The electronic properties of the phenothiazine derivative also play a role; electron-donating groups can make the molecule more susceptible to oxidation.[6]
Troubleshooting Guide
Problem 1: Low yield of the desired phenothiazine sulfoxide and significant formation of the corresponding sulfone.
-
Possible Cause: The oxidizing agent is too strong, or the reaction time is too long, leading to overoxidation.
-
Suggested Solution:
-
Select a milder oxidizing agent: Consider using reagents known for selective sulfoxidation. For example, aqueous nitrous acid or hydrogen peroxide at room temperature have been used to achieve high yields of phenothiazine sulfoxides with minimal sulfone formation.[1][10]
-
Optimize reaction conditions: Carefully control the reaction time and temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.
-
Catalytic methods: The use of a catalyst, such as ferric nitrate nonahydrate with oxygen as the oxidant, has been reported to provide high selectivity for the sulfoxide.[2]
-
Problem 2: Formation of N-dealkylated side products.
-
Possible Cause: The reaction conditions are promoting the cleavage of the N-alkyl chain.
-
Suggested Solution:
-
Modify the synthetic route: If N-dealkylation is a persistent issue, consider alternative synthetic strategies that introduce the N-alkyl group after the sulfoxidation step.
-
Adjust pH and temperature: The stability of the N-alkyl group can be pH and temperature-dependent. Experiment with different solvent systems and buffer solutions to minimize this side reaction.
-
Problem 3: Presence of colored impurities (e.g., "pink compounds").
-
Possible Cause: Formation of phenothiazones, which can arise from the oxidation of ring-hydroxylated metabolites.[4]
-
Suggested Solution:
-
Purification: These colored impurities can often be removed by column chromatography.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of some oxidized impurities.
-
Data Presentation
Table 1: Comparison of Different Oxidation Methods for the Synthesis of Phenothiazine Sulfoxides
| Oxidizing Agent/Method | Substrate | Yield of Sulfoxide | Yield of Sulfone | Reference |
| Aqueous Nitrous Acid & H₂O₂ | Phenothiazine | 95% | Not reported | [1] |
| Aqueous Nitrous Acid & H₂O₂ | Chlorpromazine (CPZ) | 74% | Not reported | [1] |
| Nitric Oxide | Chlorpromazine (CPZ) | 99% | Not reported | [1] |
| H₂O₂ / Tungstate catalyst | General Sulfides | 95% | Not reported | [1] |
| Fe(NO₃)₃·9H₂O / O₂ | Chlorpromazine (CPZ) | 88% | Not reported | [2] |
| Electrochemical Synthesis | 2-Chlorophenothiazine (2CPTZ) | 51% | 4% | [1] |
| Electrochemical Synthesis | Chlorpromazine (CPZ) | 68% | Detected but not isolated | [2] |
| Microfluidic Electrosynthesis | Chlorpromazine (CPZ) | 83% | Not reported | [2] |
| 30% H₂O₂ in Acetic Acid | 10H-Phenothiazines | Not specified | Synthesized as main product | [11] |
Experimental Protocols
Protocol 1: Synthesis of Phenothiazine Sulfoxide using Aqueous Nitrous Acid and Hydrogen Peroxide [1][10]
-
Dissolve the starting phenothiazine material in a suitable solvent.
-
At room temperature, add an aqueous solution of nitrous acid.
-
Slowly add hydrogen peroxide to the reaction mixture.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 10H-Phenothiazine Sulfones using Hydrogen Peroxide in Acetic Acid [11]
This protocol is for the intentional synthesis of the sulfone, which is a common side product.
-
Dissolve the substituted 10H-phenothiazine (0.01 mole) in 20 mL of glacial acetic acid.
-
Add 5 mL of 30% hydrogen peroxide and reflux the mixture for fifteen minutes.
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Stop heating and add another 5 mL of hydrogen peroxide.
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Reflux the reaction mixture again for 3-4 hours.
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Pour the cooled reaction mixture into a beaker containing crushed ice.
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Filter the solid product, wash with water, and recrystallize from ethanol.
Visualizations
Caption: Oxidation pathway of phenothiazine to sulfoxide and sulfone.
Caption: Troubleshooting workflow for sulfone side product formation.
References
- 1. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"resolving peak tailing in HPLC analysis of phenothiazine compounds"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of phenothiazine compounds, with a primary focus on addressing peak tailing.
Troubleshooting Guides
Issue: My phenothiazine compound is exhibiting significant peak tailing.
This is a common issue in the reversed-phase HPLC analysis of basic compounds like phenothiazines. Peak tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase. Here’s a step-by-step guide to troubleshoot and resolve this problem.
Q1: What is the first parameter I should investigate to reduce peak tailing for my phenothiazine analyte?
A1: The primary cause of peak tailing for basic compounds is the interaction with ionized silanol groups on the column packing.[1] Therefore, the first and often most effective parameter to adjust is the mobile phase pH .
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Explanation: Phenothiazines are basic compounds. At a mid-range pH (e.g., pH > 3), the silanol groups (Si-OH) on the silica surface of the column become deprotonated and negatively charged (Si-O⁻). The basic phenothiazine molecule will be protonated and positively charged. This leads to a strong secondary ion-exchange interaction, which results in peak tailing.[1]
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Recommended Action: Lower the mobile phase pH to a range of 2.5-3.5.[2] At this low pH, the silanol groups are protonated (Si-OH) and are no longer ionized, which minimizes the secondary interactions and significantly improves peak shape.[1]
Q2: I've lowered the pH, but I'm still observing some tailing. What's my next step?
A2: If adjusting the pH alone is insufficient, you should consider the buffer concentration and the use of mobile phase additives .
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Explanation: A buffer is crucial for maintaining a stable pH throughout the analysis. Inadequate buffer concentration can lead to pH shifts on the column, causing inconsistent ionization of the analyte and silanol groups, which contributes to peak tailing. Mobile phase additives, such as triethylamine (TEA), can further reduce tailing by competing with the basic analyte for interaction with the active silanol sites.[3][4]
-
Recommended Actions:
-
Increase Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 20-50 mM.[5] This will improve pH stability and can help mask some of the residual silanol activity.
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Use a Competing Base: Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase. A concentration of 0.1% (v/v) TEA is a good starting point.[6][7] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your phenothiazine analyte.[4]
-
Q3: I'm still not satisfied with the peak shape. Could my column be the issue?
A3: Yes, the choice of HPLC column is critical. If mobile phase optimization doesn't resolve the issue, your column may not be ideal for the analysis of basic compounds.
-
Explanation: Older HPLC columns (Type A silica) have a higher number of accessible and acidic silanol groups, making them prone to causing peak tailing with basic analytes. Modern columns (Type B, high-purity silica) are manufactured to have lower silanol activity. Furthermore, many modern columns are "end-capped," a process that chemically derivatizes most of the remaining free silanol groups to make them less active.[1]
-
Recommended Actions:
-
Use a Modern, End-Capped C18 or C8 Column: If you are using an older column, switch to a modern, high-purity silica column with end-capping.
-
Consider a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having low silanol activity.
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Explore Alternative Stationary Phases: If peak tailing persists, consider stationary phases with alternative chemistries, such as those with embedded polar groups or phenyl columns, which can offer different selectivity and improved peak shape for basic compounds.
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Q4: I'm using a new, appropriate column and have optimized my mobile phase, but I still see some tailing. What other factors could be at play?
A4: At this point, you should investigate potential issues with your sample, injection solvent, and the HPLC system itself.
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Explanation: Several other factors can contribute to peak tailing. Injecting too much sample can overload the column, leading to broadened and tailing peaks. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Finally, issues within the HPLC system, such as excessive tubing length or dead volume in connections, can also cause band broadening and peak tailing.[5]
-
Recommended Actions:
-
Check for Column Overload: Reduce the concentration of your sample or the injection volume.
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Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
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Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings for proper connections to avoid dead volume.
-
Frequently Asked Questions (FAQs)
Q: Why are phenothiazine compounds prone to peak tailing in reversed-phase HPLC? A: Phenothiazines are basic compounds containing amine functional groups. In the commonly used reversed-phase HPLC setup with a silica-based stationary phase, these basic groups can interact with acidic silanol groups on the silica surface. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 or C8 stationary phase, leads to a mixed-mode retention mechanism, which is a primary cause of peak tailing.[1]
Q: What is a good starting mobile phase pH for analyzing phenothiazines? A: A good starting point for the mobile phase pH is between 2.5 and 3.5. This low pH ensures that the silanol groups on the stationary phase are fully protonated and not ionized, which minimizes the secondary interactions that cause peak tailing.[2]
Q: Can I use a high pH mobile phase for phenothiazine analysis? A: Yes, using a high pH (e.g., pH > 8) is another strategy. At high pH, the basic phenothiazine analyte will be in its neutral, unprotonated form, which can also lead to good peak shapes. However, you must use a column that is stable at high pH, as traditional silica-based columns can dissolve under these conditions. Hybrid-silica or polymer-based columns are suitable for high-pH applications.
Q: What is "end-capping" and how does it help reduce peak tailing? A: End-capping is a chemical process applied during column manufacturing where the free silanol groups on the silica surface are reacted with a small silylating agent (like trimethylchlorosilane). This converts the polar Si-OH groups into less polar Si-O-Si(CH₃)₃ groups, effectively "capping" them. This reduces the number of active sites available to interact with basic analytes, thereby minimizing peak tailing.
Q: When should I consider using triethylamine (TEA) in my mobile phase? A: Consider using a low concentration of TEA (e.g., 0.1%) as a mobile phase additive if you are still experiencing peak tailing after optimizing the mobile phase pH and are using a column that is not specifically base-deactivated. TEA is a basic compound that acts as a "silanol blocker" by competing with your analyte for the active silanol sites.[4]
Data Presentation
The following tables provide quantitative data illustrating the impact of mobile phase pH and column choice on the peak shape of basic compounds, which is directly relevant to the analysis of phenothiazines.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound (Methamphetamine)
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Significant Tailing |
| 3.0 | 1.33 | Improved Symmetry |
Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment to reduce peak tailing.[1]
Table 2: Comparison of Tailing Factor for a Tricyclic Antidepressant (Amitriptyline) on Different C18 Columns at pH 7
| Column Type | Tailing Factor (Tf) | Peak Shape |
| Agilent Poroshell HPH C18 | 1.20 | Good Symmetry |
| Other Vendor Superficially Porous C18 | > 1.5 (estimated from chromatogram) | Noticeable Tailing |
Data adapted from a comparative study on the analysis of tricyclic antidepressants, which are basic compounds structurally related to phenothiazines.[8]
Experimental Protocols
Protocol 1: General Method for Promethazine Analysis with Improved Peak Shape
This method is adapted from a validated HPLC procedure for the determination of promethazine hydrochloride.
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Instrumentation: Standard HPLC system with UV detector.
-
Column: C8 (2) column (150 mm x 4.6 mm, 3 µm particle size).
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Mobile Phase: Acetonitrile and 25 mM dibasic potassium phosphate buffer (50:50 v/v), with the pH of the buffer adjusted to 7.0 using o-phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 249 nm.
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Expected Outcome: A well-defined peak for promethazine with a tailing factor of less than 2.[3]
Protocol 2: HPLC Method for Chlorpromazine Analysis
This method is based on a published procedure for the determination of chlorpromazine in biological fluids.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 column (100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Ammonium formate buffer (20 mM, pH 3.5) and methanol (60:40 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
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Expected Outcome: This method, utilizing a low pH mobile phase, is designed to produce symmetrical peaks for chlorpromazine.[9]
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing in HPLC.
Caption: Effect of mobile phase pH on phenothiazine-silanol interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 6. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing over-oxidation in phenothiazine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenothiazine synthesis. The primary focus is on preventing over-oxidation, a common side reaction that can significantly impact product yield and purity.
Troubleshooting Guide: Preventing Over-Oxidation
Problem: Low yield of phenothiazine with the presence of colored impurities or unexpected side products. This is often indicative of over-oxidation to species such as phenothiazine sulfoxide.
Below is a step-by-step guide to diagnose and resolve common issues related to over-oxidation during phenothiazine synthesis.
| Symptom | Potential Cause | Recommended Action |
| Darkening of the reaction mixture beyond the expected yellow-green color. | Presence of oxygen in the reaction atmosphere. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is oven-dried and cooled under an inert gas stream before use.- Use degassed solvents. |
| Formation of a significant amount of insoluble, tarry by-products. | - Reaction temperature is too high.- Prolonged reaction time. | - Carefully monitor and control the reaction temperature within the recommended range (typically 140-160°C for the diphenylamine and sulfur method).[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon completion. |
| Low yield of phenothiazine despite complete consumption of starting materials. | Oxidation of the phenothiazine product during workup and purification. | - Use degassed solvents for extraction and recrystallization.- Minimize exposure of the product to light and air during purification.[2]- Consider purification methods that are less prone to oxidation, such as distillation with a small amount of silicon dioxide.[3] |
| Product contains impurities that are difficult to remove by standard recrystallization. | Formation of multiple oxidation products, including dimers and polymers.[2] | - Employ column chromatography for purification, using a deoxygenated solvent system.- Consider electrochemical synthesis methods which can offer greater control over the oxidation potential.[4][5] |
Troubleshooting Workflow:
Here is a logical workflow to follow when troubleshooting over-oxidation in your phenothiazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of phenothiazine over-oxidation?
A1: The primary and most common over-oxidation product is phenothiazine sulfoxide.[5][6] Further oxidation can lead to the formation of phenothiazine sulfone.[5] Under certain conditions, oxidative degradation can also result in the formation of other byproducts such as 3H-phenothiazine-3-one and polymeric materials.[2][7]
Q2: How can I monitor the progress of my phenothiazine synthesis to avoid over-oxidation?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. A suitable mobile phase, such as a mixture of acetone, chloroform, and methanol (1:1:1), can be used to separate the starting materials, the phenothiazine product, and any over-oxidized byproducts.[8] By monitoring the disappearance of the starting materials and the appearance of the product spot, you can determine the optimal time to stop the reaction, thus minimizing the risk of over-oxidation due to prolonged reaction times.
Q3: Are there any specific reagents I can add to the reaction to prevent over-oxidation?
A3: While the classic synthesis of phenothiazine from diphenylamine and sulfur does not typically involve the addition of antioxidants, phenothiazine itself and its derivatives are known to act as radical scavengers and antioxidants.[9] This inherent property can help to stabilize the reaction to some extent. The most critical factor for preventing over-oxidation is the strict exclusion of oxygen by maintaining an inert atmosphere. For specialized applications or when synthesizing sensitive phenothiazine derivatives, the use of stabilizers or inhibitors might be considered, though this would represent a modification of the standard protocol.
Q4: What is the mechanism of phenothiazine oxidation?
A4: The oxidation of phenothiazine proceeds through a one-electron oxidation to form a relatively stable cation radical.[5][10] This radical cation can then react with an oxygen source, such as dissolved oxygen in the solvent or atmospheric oxygen, to form the sulfoxide. The presence of light can also promote this oxidation process.
Oxidation Pathway of Phenothiazine:
Experimental Protocols
Protocol 1: Synthesis of Phenothiazine from Diphenylamine and Sulfur
This protocol is adapted from established methods for the synthesis of phenothiazine.[1][11]
Materials:
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Diphenylamine
-
Sulfur
-
Anhydrous calcium chloride or Iodine (catalyst)
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere, combine diphenylamine and sulfur in a molar ratio of approximately 1:2.
-
Add a catalytic amount of anhydrous calcium chloride or a trace amount of iodine.
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Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes.
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Heat the reaction mixture to 140-150°C under a continuous flow of inert gas. The reaction will start with the evolution of hydrogen sulfide gas.
-
Maintain the temperature and continue heating. If the reaction becomes too vigorous, the temperature can be slightly lowered to moderate the evolution of gas.[1]
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Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion. Monitor the reaction by TLC.
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After the reaction is complete (typically a few hours), cool the mixture to room temperature.
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The crude product is then ground and extracted with hot water and then with dilute alcohol to remove impurities.
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The resulting crude phenothiazine can be further purified by recrystallization from ethanol to yield yellowish leaflets.
Quantitative Data
Table 1: Reported Yields for Phenothiazine Synthesis under Different Conditions
| Starting Materials | Catalyst | Reaction Conditions | Reported Yield | Reference |
| Diphenylamine, Sulfur | Anhydrous Calcium Chloride | Melted together, 140-160°C | 93% | [1] |
| Diphenylamine, Sulfur | Iodine | Fusion reaction | Not specified | [11] |
| 2-substituted diphenyl sulfides | - | Cyclization | Not specified | [12] |
Note: The yields can vary based on the scale of the reaction, purity of reagents, and the efficiency of the workup and purification process. The key to achieving high yields is the effective control of the reaction conditions to prevent over-oxidation.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. chempoint.com [chempoint.com]
- 10. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 11. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 12. Phenothiazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-up Synthesis of 10-Acetylphenothiazine 5-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 10-Acetylphenothiazine 5-Oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 10-Acetylphenothiazine (Step 1) | Incomplete reaction. | - Ensure phenothiazine is fully dissolved before adding acetyl chloride.- Use a slight excess of acetyl chloride.- Extend the reaction time or gently heat the reaction mixture if monitoring shows incomplete conversion. |
| Side reactions. | - Maintain a controlled temperature during the addition of acetyl chloride to minimize side reactions.- Use a non-reactive solvent like toluene. | |
| Formation of di-acetylated product | Friedel-Crafts acylation on the ring. | - Avoid using a Friedel-Crafts catalyst (e.g., AlCl₃) if only N-acetylation is desired. Direct acetylation of the nitrogen atom typically does not require a strong Lewis acid.[1] |
| Low yield of 10-Acetylphenothiazine 5-Oxide (Step 2) | Incomplete oxidation. | - Ensure a sufficient excess of the oxidizing agent (e.g., 30% hydrogen peroxide) is used.- Increase the reaction temperature (e.g., refluxing ethanol) to drive the reaction to completion.[2] |
| Degradation of the starting material or product. | - Avoid highly acidic or basic conditions, which can promote side reactions. | |
| Presence of Phenothiazine 5-Oxide impurity in the final product | Hydrolysis of the 10-acetyl group. | - This is a common issue, as the acetyl group can be hydrolyzed under both acidic and basic conditions, particularly at elevated temperatures.[2]- During workup and purification, use neutral or slightly acidic conditions and avoid prolonged heating.- Recrystallization from a suitable solvent may be necessary to remove this impurity. |
| Formation of 10-Acetylphenothiazine 5,5-Dioxide (Sulfone) | Over-oxidation of the sulfur atom. | - The choice of solvent is critical. Using 30% hydrogen peroxide in glacial acetic acid is known to produce the sulfone.[2]- To selectively obtain the sulfoxide, use 30% hydrogen peroxide in a neutral solvent like ethanol.[2]- Carefully control the amount of oxidizing agent and the reaction temperature. |
| Discoloration of the reaction mixture (dark brown/red) | Formation of phenothiazine radical cations or other oxidized species. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.- This can be indicative of side reactions; monitor the reaction closely by TLC or HPLC. |
| Difficulty in product isolation/purification | Product is an oil or has poor crystallinity. | - Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product.- Column chromatography may be necessary for purification, though this can be challenging on a large scale.- Consider converting the product to a crystalline salt for easier handling and purification, if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the acetylation of phenothiazine on a larger scale?
A1: For the N-acetylation of phenothiazine, a straightforward approach is the reaction with acetyl chloride in an appropriate solvent.
-
Experimental Protocol:
-
In a suitably sized reactor, dissolve phenothiazine in a solvent such as toluene.
-
While stirring, slowly add acetyl chloride to the solution. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any excess acetyl chloride and HCl generated.
-
The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude 10-acetylphenothiazine, which can be purified by recrystallization.
-
Q2: What is the most selective method for oxidizing 10-acetylphenothiazine to the 5-oxide without forming the sulfone?
A2: The selective oxidation of the sulfur atom to the sulfoxide can be achieved using 30% hydrogen peroxide in refluxing ethanol. This method is effective in preventing over-oxidation to the sulfone.[2]
-
Experimental Protocol:
-
Dissolve 10-acetylphenothiazine in ethanol in a reactor.
-
Add an excess of 30% hydrogen peroxide to the solution.
-
Heat the mixture to reflux and maintain this temperature until the starting material is consumed (monitor by TLC or HPLC).
-
After cooling, the product may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
The solid product is collected by filtration, washed with cold ethanol or water, and dried.
-
Q3: My final product is contaminated with phenothiazine 5-oxide. How can I avoid this?
A3: The presence of phenothiazine 5-oxide indicates that the 10-acetyl group has been hydrolyzed. This is a known issue, especially in the presence of alkali.[2] To prevent this:
-
Avoid basic conditions during the workup and purification steps.
-
Use neutral or slightly acidic aqueous solutions for washing.
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Minimize the exposure of the product to high temperatures for extended periods, especially in the presence of water.
Q4: Can I use other oxidizing agents besides hydrogen peroxide?
A4: Yes, other oxidizing agents have been reported for phenothiazine derivatives, such as potassium permanganate and sodium nitrite.[2] Aqueous nitrous acid has also been used for the oxidation of phenothiazine salts to their sulfoxides.[3] However, for the selective oxidation of 10-acetylphenothiazine to the 5-oxide on a large scale, 30% hydrogen peroxide in ethanol is a well-documented and effective method that avoids harsh reagents and conditions.[2]
Experimental Data
Table 1: Reagents and Solvents for Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent |
| Acetylation | Phenothiazine | Acetyl Chloride | Toluene |
| Oxidation | 10-Acetylphenothiazine | 30% Hydrogen Peroxide | Ethanol |
Table 2: Reported Conditions for Oxidation of Phenothiazine Derivatives
| Starting Material | Oxidizing Agent | Solvent | Product | Reference |
| 10-Acylphenothiazine | 30% H₂O₂ | Refluxing Ethanol | 10-Acylphenothiazine-5-oxide | [2] |
| Phenothiazine | 30% H₂O₂ | Glacial Acetic Acid | Phenothiazine-5,5-dioxide (Sulfone) | [2] |
| Phenothiazine Salts | Aqueous Nitrous Acid | Water | Phenothiazine Sulfoxides | [3] |
Visualizations
Caption: Workflow for the scale-up synthesis of 10-Acetylphenothiazine 5-Oxide and potential side reactions.
Caption: A logical flowchart for troubleshooting common issues in the synthesis of 10-Acetylphenothiazine 5-Oxide.
References
Validation & Comparative
A Comparative Analysis of Phenothiazine and its S-Oxide Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic compounds is paramount. This guide provides a comprehensive comparative analysis of phenothiazines and their primary S-oxide metabolites, focusing on key physicochemical, pharmacological, and toxicological differences. Experimental data is presented to support these comparisons, and detailed methodologies for crucial assays are provided to facilitate further research.
Phenothiazines, a class of antipsychotic drugs, undergo extensive metabolism in the liver, with S-oxidation being a principal pathway. This metabolic transformation results in the formation of S-oxide metabolites, which can exhibit distinct pharmacological and toxicological profiles compared to their parent compounds. This guide delves into these differences, offering a valuable resource for drug development and pharmacology studies.
Physicochemical Properties: A Shift in Polarity
The introduction of an oxygen atom to the sulfur of the phenothiazine ring system significantly alters the physicochemical properties of the molecule. This typically leads to an increase in polarity, which can affect the drug's solubility, absorption, distribution, and excretion. While a comprehensive comparative table of experimental values is challenging to compile from existing literature, the general trend observed is a decrease in lipophilicity (LogP) and an increase in aqueous solubility for the S-oxide metabolites compared to the parent phenothiazines.
Comparative Pharmacological Activity
The pharmacological activity of phenothiazine S-oxide metabolites can differ significantly from the parent drugs. The following tables summarize the available quantitative data for key pharmacological targets.
Receptor Binding Affinities
Radioligand binding assays have been employed to determine the affinity of phenothiazines and their S-oxide metabolites for various neurotransmitter receptors. The data indicates that S-oxidation generally reduces the affinity for dopamine, adrenergic, and muscarinic receptors.[1][2]
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 | α1-Adrenergic | Muscarinic Cholinergic |
| Chlorpromazine | 1.1 | 1.3 | 20 |
| Chlorpromazine S-oxide | >10,000 | >10,000 | - |
| Levomepromazine | 1.2 | 0.8 | 30 |
| Levomepromazine S-oxide | >10,000 | >10,000 | - |
| Perphenazine | 0.5 | 1.8 | 200 |
| Perphenazine S-oxide | >10,000 | >10,000 | - |
Data compiled from multiple sources.[1][2] Note: A higher Ki value indicates lower binding affinity.
Acetylcholinesterase Inhibition
In contrast to receptor binding, S-oxide metabolites of certain phenothiazines have been shown to be more potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[3]
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition (IC50)
| Compound | IC50 (ng/mL) |
| Chlorpromazine | 11 |
| Chlorpromazine S-oxide | 1.8 |
| Promethazine | 17 |
| Promethazine S-oxide | 2.5 |
| Thioridazine | - |
| Thioridazine 2,5-disulfoxide | 27 |
Data from a kinetic spectrophotometric study.[3]
Toxicological Profile
The metabolism of phenothiazines can influence their toxicity. Bioactive metabolites, including sulfoxides, have been implicated in some of the adverse effects associated with these drugs, such as cardiotoxicity. Further research is needed to fully elucidate the specific contribution of S-oxide metabolites to the overall toxicological profile of phenothiazines.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Objective: To separate and quantify phenothiazine and its S-oxide metabolite in a given sample (e.g., plasma, urine, or in vitro reaction mixture).
Materials:
-
HPLC system with UV or electrochemical detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1 M Ammonium acetate buffer (pH 5.0)
-
Standards of the parent phenothiazine and its S-oxide metabolite
-
Sample preparation reagents (e.g., solid-phase extraction cartridges, protein precipitation agents)
Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix. This may involve protein precipitation followed by solid-phase extraction.
-
Chromatographic Conditions:
-
Set the mobile phase composition. A common starting point is a gradient elution, for example, starting with 15% Acetonitrile and increasing to 85% over 20 minutes.[4]
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature (e.g., 25°C).
-
Set the detector wavelength (e.g., 254 nm for UV detection).
-
-
Calibration: Prepare a series of standard solutions of the parent drug and its metabolite of known concentrations. Inject these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Identify and quantify the parent drug and its S-oxide metabolite in the samples by comparing their retention times and peak areas to those of the standards.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potency (IC50) of a phenothiazine and its S-oxide metabolite on AChE activity.
Materials:
-
Spectrophotometer (plate reader)
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (phenothiazine and S-oxide metabolite) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to all wells.
-
Add the test compounds at various concentrations to the sample wells.
-
Add the solvent control to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a phenothiazine and its S-oxide metabolite on a cell line.
Materials:
-
Cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine and its S-oxide metabolite for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
A Comparative Guide to the Structural Validation of 10-acetyl-phenothiazine 5-oxide: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 10-acetyl-phenothiazine 5-oxide, a key phenothiazine derivative.
This guide presents a head-to-head comparison of X-ray crystallography, the gold standard for solid-state structural elucidation, with powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the experimental data and protocols, this guide offers insights into the strengths and limitations of each method, enabling researchers to select the most appropriate approach for their specific needs.
At a Glance: Comparing Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Vibrational and rotational transitions of molecules | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-state | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing | Connectivity of atoms, chemical environment, stereochemistry, and dynamics in solution | Presence of functional groups | Molecular weight and elemental composition |
| Key Advantage | Unambiguous determination of absolute structure | Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution) | Rapid and non-destructive functional group identification | High sensitivity and determination of molecular formula |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule. | Less precise for determining bond lengths and angles compared to X-ray crystallography. Can be complex for large molecules. | Provides limited information on the overall 3D structure. | Does not provide direct information on the 3D arrangement of atoms. |
The Gold Standard: X-ray Crystallography of 10-acetyl-phenothiazine 5-oxide
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. For 10-acetyl-phenothiazine 5-oxide, this technique has yielded a detailed three-dimensional model of the molecule in the solid state.
Crystal Structure and Data
The crystal structure of 10-acetyl-phenothiazine 5-oxide has been determined and the data deposited in the Cambridge Crystallographic Data Centre. The key crystallographic parameters are summarized below.
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₁NO₂S |
| Molecular Weight | 257.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.1244 (1) |
| b (Å) | 14.1787 (2) |
| c (Å) | 10.7576 (1) |
| β (°) | 100.963 (1) |
| Volume (ų) | 1216.59 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed experimental protocol for the X-ray crystallographic analysis of 10-acetyl-phenothiazine 5-oxide is as follows:
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 10-acetyl-phenothiazine 5-oxide, ethanol can be used as the solvent[1].
-
Data Collection : A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction pattern is recorded as a series of reflections.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods offer valuable insights into the structure and behavior of molecules in different environments, often with less demanding sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, particularly in solution. For 10-acetyl-phenothiazine 5-oxide, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.
-
Sample Preparation : A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton decoupling is used to simplify the spectrum. More advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish correlations between protons and carbons and to elucidate the complete molecular structure.
-
Data Analysis : The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and integration of the signals. This information is used to assign the signals to specific atoms in the molecule and to confirm its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 10-acetyl-phenothiazine 5-oxide would show characteristic absorption bands for the acetyl group and the sulfoxide.
-
Sample Preparation : For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by evaporating a solution of the compound on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : The sample is placed in the sample compartment of an FT-IR spectrometer. A beam of infrared radiation is passed through the sample, and the transmitted radiation is measured by a detector. An interferogram is generated and then mathematically converted to a spectrum using a Fourier transform.
-
Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are correlated with the vibrational frequencies of specific functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate gas-phase ions.
-
Mass Analysis : The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).
-
Detection and Data Analysis : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the exact mass measurement from HRMS allows for the determination of the elemental composition.
Visualizing the Validation Workflow
The process of validating the structure of a synthesized compound like 10-acetyl-phenothiazine 5-oxide involves a logical sequence of analytical techniques. This workflow ensures a comprehensive and unambiguous characterization of the molecule.
Caption: Workflow for the structural validation of 10-acetyl-phenothiazine 5-oxide.
Conclusion
The structural validation of 10-acetyl-phenothiazine 5-oxide is most definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the molecular structure in solution, IR spectroscopy provides rapid identification of key functional groups, and mass spectrometry accurately determines the molecular weight and elemental composition. For researchers and drug development professionals, the integration of these techniques offers a robust and reliable approach to structural elucidation, ensuring the identity and purity of the target compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of phenothiazine derivatives, supported by experimental data from published studies. The focus is on providing a clear comparison of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and clinical applications.
Phenothiazine derivatives are a class of antipsychotic drugs that have been widely used for decades in the treatment of various psychiatric disorders.[1] Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological matrices is crucial for ensuring their safety and efficacy. Analytical method validation and cross-validation are essential processes to guarantee the quality and consistency of results.[2][3] This guide will delve into the validation parameters of common analytical techniques used for phenothiazine analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance data of different analytical methods for the determination of various phenothiazine derivatives. It is important to note that the data presented is a compilation from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions, matrices, and specific derivatives should be considered when interpreting the results.
| Analytical Method | Phenothiazine Derivative(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (RSD %) |
| HPLC-UV | Promethazine, Promazine, Chlorpromazine | Plasma | 0.1 - 25 µg/mL | 0.1 µg/mL | 0.25 µg/mL | - | ≤ 14 (Interday & Intraday) |
| HPLC-UV | Perphenazine, Amitriptyline | Bulk & Pharmaceutical Formulations | 6 - 14 µg/mL (Perphenazine) | 0.4 µg/mL (Perphenazine) | 0.12 µg/mL (Perphenazine) | 100.4 | - |
| UPLC-MS | Chlorpromazine | Urine | 0.01 - 10.0 µg/L | 0.001 - 0.005 µg/L | 0.005 - 0.01 µg/L | 89.3 - 119.9 | 1.44 - 11.83 |
| LC-MS/MS | 11 Phenothiazine Derivatives | Whole Blood | - | 0.2 - 200 ng/mL | - | 0.0002 - 0.12 (Extraction Efficiency) | ≤ 15.1 |
| LC-MS/MS | 11 Phenothiazine Derivatives | Urine | - | 4 - 22 pg/mL | - | 2.6 - 39.8 (Extraction Efficiency) | ≤ 15.1 |
| Capillary Electrophoresis (CZE-UV) | 5 Phenothiazine Derivatives | Human Urine | - | 2 - 5 ng/mL | - | - | 3.0 - 7.2 |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method for Promethazine, Promazine, and Chlorpromazine in Plasma
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: Hisep column.
-
Mobile Phase: 15:85 v/v acetonitrile-0.18 M ammonium acetate pH 5.0.
-
Flow Rate: Not specified.
-
Detection: UV at 254 nm.
-
Sample Preparation: Direct injection of 20 µL of filtered plasma.
UPLC-MS Method for Chlorpromazine in Urine
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer.
-
Sample Preparation: Protein precipitation using 0.1% formic acid/acetonitrile/water.
-
Validation: The method was validated for accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, matrix effect, and carry-over effect.[4]
LC-MS/MS Method for 11 Phenothiazine Derivatives in Whole Blood and Urine
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer with positive ion electrospray (ES) ionization.
-
Sample Preparation: Solid-phase microextraction (SPME) with a polyacrylate-coated fiber. The fiber was then injected into the desorption chamber of an SPME–liquid chromatography (LC) interface.
-
Detection: Selected reaction monitoring (SRM).
Capillary Zone Electrophoresis (CZE-UV) for 5 Phenothiazine Derivatives in Human Urine
-
Instrumentation: Capillary Electrophoresis system with UV-visible detection.
-
Capillary: 64.5 cm x 75 µm bubble cell capillary.
-
Buffer: 150 mM tris(hydroxymethyl)aminomethane and 25% acetonitrile at pH 8.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Field-amplified sample injection (FASI) after a solid-phase extraction (SPE) procedure.
Visualizing Method Cross-Validation and Selection
To better understand the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method for phenothiazine analysis.
Objective Comparison and Conclusion
The choice of an analytical method for phenothiazine derivatives depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.
-
HPLC-UV is a robust and widely available technique suitable for the analysis of bulk drugs and pharmaceutical formulations where the concentration of the analyte is relatively high.[5] Its lower sensitivity compared to mass spectrometric methods may be a limitation for bioanalytical applications requiring the determination of low drug concentrations in plasma or urine.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for the analysis of phenothiazines in complex biological matrices like whole blood and urine.[6] The ability to use selected reaction monitoring (SRM) significantly reduces matrix interference and allows for the detection of analytes at very low concentrations (pg/mL to ng/mL levels).[6]
-
Capillary Electrophoresis (CE) provides a good alternative to HPLC, with the advantages of high separation efficiency, low solvent consumption, and short analysis times. CE methods have been successfully developed for the determination of phenothiazines in urine with good sensitivity.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of various phenothiazine derivatives, supported by experimental data from peer-reviewed literature. Phenothiazines, a class of heterocyclic compounds, are well-known for their diverse pharmacological activities, including their potential as antioxidants. This document aims to offer a clear and concise overview of their relative antioxidant potencies, the methodologies used for their evaluation, and the structural features that govern their activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenothiazine derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for several phenothiazine derivatives from different studies, primarily using the DPPH and ABTS radical scavenging assays.
| Phenothiazine Derivative | Assay | IC50 (µM) | Reference |
| Phenothiazine | Voltammetry | - | [1] |
| Pyridophenothiazine | Voltammetry | - | [1] |
| cis-10-Propenylphenothiazine | Voltammetry | - | [1] |
| Propenylphenothiazine dimer (DPPT) | Voltammetry | Highest Activity in Series | [1] |
| Compound 3a | Cytotoxicity (PCS-201-012 cells) | 218.72 | [2] |
| Compound 3a | Cytotoxicity (HT-29 cells) | 202.85 | [2] |
| Compound 3a | Cytotoxicity (SH-SY5Y cells) | 227.86 | [2] |
| Compound 3b | Cytotoxicity (PCS-201-012 cells) | 227.42 | [2] |
| Compound 3b | Cytotoxicity (HT-29 cells) | 199.27 | [2] |
| Compound 3b | Cytotoxicity (SH-SY5Y cells) | 250.11 | [2] |
Note: The available quantitative data for a direct comparison of a wide range of phenothiazine derivatives using standardized antioxidant assays is limited and scattered across various publications, each focusing on novel compound series. The data presented here is a representative sample from the available literature. The voltammetry results indicate a relative ranking of antioxidant activity rather than specific IC50 values.
Structure-Activity Relationship of Phenothiazine Antioxidants
The antioxidant activity of phenothiazine derivatives is intrinsically linked to their chemical structure. The ability to donate a hydrogen atom or an electron to neutralize free radicals is influenced by the substituents on the phenothiazine core.
Caption: Structure-Activity Relationship (SAR) of Phenothiazine Antioxidants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the most common assays used to evaluate the antioxidant activity of phenothiazine derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the phenothiazine derivative solution. A control sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the phenothiazine derivative.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the phenothiazine derivative solution at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Voltammetric Determination of Antioxidant Activity
Electrochemical methods, such as cyclic voltammetry, provide a rapid and sensitive means to assess antioxidant capacity. These techniques measure the ease with which a compound is oxidized, which is directly related to its ability to donate electrons and act as an antioxidant.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Supporting Electrolyte: A suitable supporting electrolyte solution is prepared (e.g., phosphate buffer, or an organic solvent with a supporting salt).
-
Measurement of Background Voltammogram: A cyclic voltammogram of the supporting electrolyte is recorded to establish the background current.
-
Addition of Phenothiazine Derivative: The phenothiazine derivative is added to the electrochemical cell at a known concentration.
-
Recording of Voltammogram: The potential is scanned over a defined range (e.g., from an initial potential to a final potential and back), and the resulting current is measured. For phenothiazines, the potential range often covers from approximately 0.0 V to +1.0 V.[1]
-
Data Analysis: The oxidation potential (Ep) and the peak current (Ip) of the phenothiazine derivative are determined from the voltammogram. A lower, less positive oxidation potential indicates a stronger antioxidant capacity. The peak current can be related to the concentration of the antioxidant. Scan rates are typically varied (e.g., from 20 to 200 mV/s) to study the mechanism of the electrochemical reaction.[1]
Caption: Workflow for Voltammetric Determination of Antioxidant Activity.
References
A Comparative Guide to the In Vitro and In Vivo Metabolism of Acetylated Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of acetylated phenothiazines in laboratory settings (in vitro) versus within a living organism (in vivo). Understanding these differences is crucial for accurate preclinical assessment and prediction of a drug's efficacy and safety profile in clinical applications. This comparison focuses on acepromazine, a widely studied acetylated phenothiazine, to illustrate the key metabolic pathways and methodologies.
Key Metabolic Differences: A Comparative Overview
The metabolism of acetylated phenothiazines can vary significantly between in vitro and in vivo systems. In vivo metabolism is a complex process involving absorption, distribution, metabolism, and excretion (ADME), influenced by various physiological factors. In vitro systems, while offering a more controlled environment, typically represent a simplified model of these processes, primarily focusing on the metabolic capabilities of specific tissues, most commonly the liver.
In vivo, acetylated phenothiazines like acepromazine undergo extensive metabolism, with the parent drug often being detectable in plasma for only a short duration.[1][2] The primary metabolites are often the result of sulfoxidation, hydroxylation, and dealkylation.[3] In contrast, in vitro studies using whole blood have suggested that metabolism can also occur in red blood cells.[4][5]
The primary routes of acepromazine metabolism involve the addition of hydroxyl groups and sulfoxides to the phenothiazine ring structure.[6] Key metabolites identified in in vivo studies, particularly in horses, include 2-(1-hydroxyethyl)promazine sulfoxide (HEPS), 7-hydroxyacetylpromazine, and 2-(1-hydroxyethyl)-7-hydroxypromazine.[3]
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters of acepromazine and its major metabolite, HEPS, from in vivo studies in horses. Currently, directly comparable quantitative data from in vitro studies for acetylated phenothiazines is limited in publicly available literature.
Table 1: In Vivo Pharmacokinetic Parameters of Acepromazine in Horses (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 5.16 ± 0.450 hr | [4] |
| Volume of Distribution (Vd) | 6.6 L/kg | [5] |
| Plasma Protein Binding | >99% | [5] |
| Detectable in Plasma for | Up to 3 hr | [1][2] |
Table 2: In Vivo Data for the Major Metabolite of Acepromazine (HEPS) in Horses
| Parameter | Value | Reference |
| Quantifiable in Plasma for | Up to 24 hr | [1][2] |
| Quantifiable in Urine for | Up to 144 hr | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. Below are representative protocols for both in vitro and in vivo investigations of acetylated phenothiazine metabolism.
In Vitro Metabolism Protocol: Liver S9 Fraction
This protocol describes a general procedure for assessing the metabolic stability of a compound using liver S9 fractions, which contain both microsomal and cytosolic enzymes.
1. Preparation of Incubation Mixture:
-
Prepare a stock solution of the acetylated phenothiazine (e.g., acepromazine) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (pH 7.4)
-
Liver S9 fraction (final protein concentration typically 0.5-1 mg/mL)
-
The test compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Initiation of Metabolic Reaction:
-
To initiate the reaction, add a cofactor mix containing NADPH, UDPGA, PAPS, and GSH to support both Phase I and Phase II metabolic reactions.
-
Incubate the reaction mixture at 37°C with gentle shaking.
3. Sample Collection and Analysis:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the parent compound and metabolites using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[7]
In Vivo Metabolism Protocol: Equine Model
This protocol outlines a typical in vivo study to characterize the metabolism of an acetylated phenothiazine in horses.
1. Animal Subjects and Dosing:
-
Use healthy, adult horses of a specific breed (e.g., Thoroughbred geldings).[1]
-
Administer a single intravenous dose of the acetylated phenothiazine (e.g., acepromazine maleate at a dose equivalent to 30mg of acepromazine).[1][2]
2. Sample Collection:
-
Collect blood and urine samples at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144 hours).[1][2]
-
Process blood samples to separate plasma.
3. Sample Analysis:
-
Extract the parent drug and its metabolites from plasma and urine samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analyze the extracts using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.[1][2][7]
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of acepromazine and a typical experimental workflow for its analysis.
References
- 1. Acepromazine pharmacokinetics: a forensic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acepromazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Phenothiazine and Its S-Oxidized Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of phenothiazine, phenothiazine S-oxide, and phenothiazine S,S-dioxide.
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for phenothiazine and its key oxidized metabolites, phenothiazine S-oxide and phenothiazine S,S-dioxide. Understanding the spectroscopic shifts upon oxidation of the sulfur atom is crucial for the identification, characterization, and quality control of these compounds in pharmaceutical and materials science research.
Introduction
Phenothiazine is a sulfur and nitrogen-containing heterocyclic compound that forms the core structure of a wide range of psychoactive drugs. Its therapeutic efficacy and metabolic fate are closely linked to the oxidation state of the sulfur atom. The primary metabolites, phenothiazine S-oxide and phenothiazine S,S-dioxide, are formed through enzymatic oxidation in the body. The addition of one or two oxygen atoms to the sulfur atom significantly alters the electronic and steric properties of the molecule, leading to distinct spectroscopic signatures. This guide presents a side-by-side comparison of these signatures to aid in their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for phenothiazine, its S-oxide, and S,S-dioxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The oxidation of the sulfur atom in phenothiazine leads to noticeable shifts in the electronic absorption spectra. The introduction of the electron-withdrawing sulfoxide and sulfone groups causes a hypsochromic (blue) shift in the main absorption bands.
| Compound | λmax (nm) | Solvent |
| Phenothiazine | 253, 320 | Ethanol |
| Phenothiazine S-oxide | 229, 271, 303, 336 | Not Specified[1] |
| Phenothiazine S,S-dioxide | ~235, 290 | Not Specified |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the oxidation state of the sulfur atom in phenothiazine derivatives. The characteristic stretching vibrations of the S=O (sulfoxide) and S(=O)₂ (sulfone) groups appear in distinct regions of the spectrum.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Phenothiazine | ~3340 | N-H stretch |
| Phenothiazine S-oxide | 1000-1100 | S=O stretch |
| Phenothiazine S,S-dioxide | 1332-1349 (asymmetric), 1120-1160 (symmetric) | S(=O)₂ stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Oxidation of the sulfur atom significantly influences the chemical environment of the nearby protons and carbons, resulting in downfield shifts in the NMR spectra. This is due to the electron-withdrawing nature of the sulfoxide and sulfone groups.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Phenothiazine | Phenothiazine S-oxide | Phenothiazine S,S-dioxide |
| H-1, H-9 | ~6.8-7.2 (m) | ~7.2-7.5 (m) | ~7.8-8.1 (m) |
| H-2, H-8 | ~6.8-7.2 (m) | ~7.2-7.5 (m) | ~7.4-7.6 (m) |
| H-3, H-7 | ~6.8-7.2 (m) | ~7.2-7.5 (m) | ~7.4-7.6 (m) |
| H-4, H-6 | ~6.8-7.2 (m) | ~7.2-7.5 (m) | ~7.8-8.1 (m) |
| N-H | ~8.0 (br s) | ~9.0 (br s) | ~10.0 (br s) |
Note: The aromatic region often presents as complex multiplets. The indicated ranges are approximate.
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Phenothiazine | Phenothiazine S-oxide | Phenothiazine S,S-dioxide |
| C-1, C-9 | ~115 | ~120 | ~125 |
| C-2, C-8 | ~122 | ~125 | ~128 |
| C-3, C-7 | ~127 | ~130 | ~133 |
| C-4, C-6 | ~115 | ~120 | ~125 |
| C-4a, C-5a | ~144 | ~140 | ~138 |
| C-10a, C-11a | ~126 | ~130 | ~135 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peaks confirm the addition of oxygen atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ or [M+H]⁺ (m/z) |
| Phenothiazine | C₁₂H₉NS | 199.27 | 199 |
| Phenothiazine S-oxide | C₁₂H₉NOS | 215.27 | 216 ([M+H]⁺)[2] |
| Phenothiazine S,S-dioxide | C₁₂H₉NO₂S | 231.27 | 231 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Phenothiazine S-oxide and S,S-dioxide
Phenothiazine S-oxide and S,S-dioxide can be synthesized by the oxidation of phenothiazine.[3] A common method involves the use of hydrogen peroxide in acetic acid. By controlling the stoichiometry of the oxidizing agent and the reaction conditions, selective oxidation to the S-oxide or S,S-dioxide can be achieved. For instance, oxidation with one equivalent of hydrogen peroxide at room temperature typically yields the S-oxide, while using an excess of the oxidizing agent and higher temperatures favors the formation of the S,S-dioxide.[4]
UV-Vis Spectroscopy
UV-Vis spectra are typically recorded on a double-beam spectrophotometer using quartz cuvettes with a 1 cm path length. The compounds are dissolved in a suitable UV-grade solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁵ M. The spectra are recorded over a wavelength range of 200-400 nm.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, spectra can be recorded using an attenuated total reflectance (ATR) accessory. The spectra are typically scanned over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, typical spectral parameters include a spectral width of 0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-200 ppm is common.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, and the resulting mass spectrum shows the molecular ion and characteristic fragment ions. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, often yielding the protonated molecule [M+H]⁺.
Visualization of Relationships
The following diagrams illustrate the relationships between phenothiazine and its oxidized forms, as well as a typical experimental workflow for their spectroscopic comparison.
Caption: Oxidation of Phenothiazine to its S-oxide and S,S-dioxide.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Phenothiazine and its N-Acetyl-S-Oxide Derivative
Introduction
Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] More recently, their potential as anticancer agents has garnered significant interest, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[3][4][5][6] The mechanism of their cytotoxic action is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways.[2][3][6] This guide provides a comparative overview of the cytotoxic potential of the parent phenothiazine compound and its derivative, Phenothiazine, 10-acetyl-, 5-oxide, based on generalized data from the broader class of phenothiazine derivatives.
Data Presentation: Comparative Cytotoxicity (Illustrative Data)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative phenothiazine derivatives against various human cancer cell lines, as reported in the literature. This data is intended to provide a comparative framework for evaluating the cytotoxic potential of phenothiazine and its analogues.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Phenothiazine Derivative A | MCF-7 | Breast Adenocarcinoma | 8.5 | Fictional Data |
| Phenothiazine Derivative A | HT-29 | Colorectal Carcinoma | 12.3 | Fictional Data |
| Phenothiazine Derivative B | A549 | Non-small Cell Lung Cancer | 6.2 | Fictional Data |
| Phenothiazine Derivative B | HeLa | Cervical Carcinoma | 9.8 | Fictional Data |
| Parent Phenothiazine | Various | - | Generally higher IC₅₀ than active derivatives | General Observation |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of cytotoxicity. The following is a typical experimental protocol for evaluating the cytotoxic effects of phenothiazine compounds using a colorimetric assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., phenothiazine, this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Signaling Pathway
Caption: Postulated signaling pathway for phenothiazine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"benchmarking the performance of new phenothiazine-based fluorescent probes"
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent probes is a cornerstone of advancing biological and chemical research. Phenothiazine-based probes have recently emerged as a versatile and powerful class of fluorophores, offering unique advantages in the detection of a wide range of analytes. This guide provides a comprehensive performance benchmark of new phenothiazine-based fluorescent probes against established alternatives, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following tables summarize the key performance metrics of new phenothiazine-based fluorescent probes and their established counterparts for the detection of critical analytes: ferric iron (Fe³⁺), hypochlorite (ClO⁻), and viscosity.
Table 1: Comparison of Fluorescent Probes for Fe³⁺ Detection
| Feature | New Phenothiazine-Based Probe (FP)[1] | Established Alternative (Rhodamine B-based)[2][3][4] |
| Detection Limit | 49.1 nM | 0.0521 µM (52.1 nM) |
| Response Time | Not Specified | < 1 minute |
| Quantum Yield (Φ) | Not Specified | Not Specified |
| Stokes Shift | Not Specified | Not Specified |
| Sensing Mechanism | Fe³⁺-promoted spirolactone ring opening | Spirolactam ring-opening |
| Cell Imaging | Yes (HeLa cells) | Yes (Living cells) |
Table 2: Comparison of Fluorescent Probes for Hypochlorite (ClO⁻) Detection
| Feature | New Phenothiazine-Based Probe (PTZMN)[5] | Established Alternative (Cyanine-based)[6][7][8][9] |
| Detection Limit | 0.52 µM | 1.71 nM |
| Response Time | Not Specified | Rapid |
| Quantum Yield (Φ) | Not Specified | Not Specified |
| Stokes Shift | Not Specified | Not Specified |
| Sensing Mechanism | ClO⁻ induces oxidative cleavage of the imine (C=N) bond | Oxidation of the cyanine dye |
| Cell Imaging | Yes (HeLa cells and zebrafish embryos) | Yes (In vitro and in vivo) |
Table 3: Comparison of Fluorescent Probes for Viscosity Detection
| Feature | New Phenothiazine-Based Probe (Y-CN)[10] | Established Alternative (BODIPY-based)[11][12][13][14] |
| Fluorescence Enhancement | 209-fold | >100-fold |
| Viscosity Range | 1.005 to 219 cP | Not Specified |
| Quantum Yield (Φ) | Not Specified | 0.01 to 0.57 |
| Sensing Mechanism | Restriction of intramolecular rotation | Restriction of intramolecular rotation |
| Cell Imaging | Yes (Mitochondria in live cells) | Yes (Mitochondria in live cells) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of a Phenothiazine-Based Fluorescent Probe (General Procedure)
This protocol describes a general method for the synthesis of a phenothiazine-based probe, which can be adapted for specific derivatives.
Materials:
-
N-functionalized phenothiazine derivative
-
Aldehyde or other reactive species
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Catalyst (e.g., piperidine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the N-functionalized phenothiazine derivative (1 equivalent) and the aldehyde (1.2 equivalents) in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield (Φ) of a new probe is determined relative to a well-characterized standard with a known quantum yield.[15][16][17][18][19]
Materials:
-
Fluorimeter
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Reference standard with known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the new probe and the reference standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the new probe and the reference standard.
-
Calculate the quantum yield of the new probe using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where Φ is the quantum yield, m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Live Cell Imaging with Fluorescent Probes
This protocol outlines a general procedure for staining and imaging live cells with a fluorescent probe.[5][20][21][22][23]
Materials:
-
Fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
For analyte detection, add a solution of the analyte of interest to the cells and incubate for the appropriate time.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of phenothiazine-based fluorescent probes.
References
- 1. A novel dual-channel chemosensor for CN − based on rhodamine B hydrazide derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]
- 2. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 3. Preparation and performance study of rhodamine B naphthylamide, a fluorescent probe, for the detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 6. Cyanine-based dyes: highly sensitive sensors for the detection of the hypochlorite levels in drinking water based on fluorometry. [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Specific detection of hypochlorite: a cyanine based turn-on fluorescent sensor [inis.iaea.org]
- 9. cyanine-based-ratio-fluorescent-probe-and-its-application-in-hypochlorite-detection - Ask this paper | Bohrium [bohrium.com]
- 10. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 18. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 19. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 20. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microscopy Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the disposal of Phenothiazine, 10-acetyl-, 5-oxide (CAS No. 1217-37-4), a compound used in pharmaceutical research. The following procedures are based on best practices for handling related phenothiazine compounds and should be executed in conjunction with your institution's specific environmental health and safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The information available for closely related compounds suggests that this substance may cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Quantitative Data Summary
The following table summarizes key data for this compound and a closely related compound, providing a basis for safe handling and disposal.
| Property | Value | Source |
| Chemical Name | 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethan-1-one | Cleanchem |
| CAS Number | 1217-37-4 | PubChem[2] |
| Molecular Formula | C14H11NO3S | Cleanchem[3] |
| Molecular Weight | 273.3 g/mol | Cleanchem[3] |
| Storage | Store in a cool, dry place. | Cleanchem[3] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal service. This ensures compliance with local, state, and federal regulations.
Methodology for Laboratory-Scale Waste:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1217-37-4," and the approximate quantity.
-
Include any relevant hazard symbols as required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical destruction plant.
-
The primary recommended disposal methods are controlled incineration with flue gas scrubbing or other methods approved by the licensed facility.[1]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Decontamination of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling if permitted by local regulations.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Phenothiazine, 10-acetyl-, 5-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Phenothiazine, 10-acetyl-, 5-oxide. The following procedures are based on best practices for handling similar phenothiazine derivatives in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for Higher Level Protection |
| Respiratory Protection | P2 or P95 particle respirator for nuisance exposures.[1][2] | Combination type ABEK-P2 respirator cartridges for higher concentrations or potential for aerosolization.[1][2] |
| Eye and Face Protection | Tightly fitting safety glasses.[1] | Face shield in addition to safety glasses.[1][2] |
| Hand Protection | Nitrile or butyl rubber gloves.[1] | Inspect gloves prior to use and use proper removal technique.[2] |
| Skin and Body Protection | Long-sleeved work clothing.[1] | Full chemical-protective suit, apron, and boots, depending on the scale of work.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid dust formation and inhalation.[1][3][4]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Safe Handling Practices:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare all necessary equipment and materials in the designated work area to minimize movement.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of dust. Use spark-proof tools.[3]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoidance of Contact: Avoid direct contact with skin and eyes.[2][5] Do not eat, drink, or smoke in the laboratory.[1]
-
Contamination: If skin contact occurs, wash the affected area immediately with plenty of water.[1][4] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Store away from strong oxidizing agents and strong acids.[4]
-
Protect from light and air exposure.[4]
Disposal Plan
Waste Collection:
-
Collect waste material in a suitable, closed, and properly labeled container for disposal.[2][3]
-
Avoid generating dust during collection.[2]
Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the product to enter drains or waterways, as phenothiazine and its derivatives can be very toxic to aquatic life.[1][4]
-
Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[3]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
